Product packaging for S-15176(Cat. No.:)

S-15176

Cat. No.: B1243693
M. Wt: 544.8 g/mol
InChI Key: GMNFEHDZQAODON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-15176, also known as this compound, is a useful research compound. Its molecular formula is C31H48N2O4S and its molecular weight is 544.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48N2O4S B1243693 S-15176

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H48N2O4S

Molecular Weight

544.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol

InChI

InChI=1S/C31H48N2O4S/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8/h11-12,19-20,34H,10,13-18,21H2,1-9H3

InChI Key

GMNFEHDZQAODON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Synonyms

N-((3,5-di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine
S 15176
S-15176

Origin of Product

United States

Foundational & Exploratory

S-15176 as a Trimetazidine Derivative: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15176, a notable derivative of the anti-anginal drug trimetazidine, has garnered significant interest within the scientific community for its pronounced effects on cellular metabolism and mitochondrial function. This technical guide provides a comprehensive overview of this compound, with a particular focus on its role as a modulator of mitochondrial activity. This document summarizes key quantitative data, details experimental protocols for investigating its effects, and presents visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the context of cardiovascular and metabolic diseases.

Introduction

Trimetazidine is clinically utilized for its ability to shift cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway, a mechanism particularly beneficial under ischemic conditions.[1][2][3] this compound, as a derivative, shares this metabolic-modulating characteristic but also exhibits distinct and potent effects on mitochondrial bioenergetics.[4] Primarily, this compound acts as an inhibitor of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death pathways.[5][6] Furthermore, it directly interacts with the electron transport chain, specifically inhibiting respiratory complex III.[7][8] These actions culminate in a complex pharmacological profile that has been the subject of numerous preclinical investigations. This guide will delve into the quantitative aspects of these effects and the methodologies employed to elucidate them.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different experimental parameters.

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria

SubstrateStateThis compound ConcentrationOxygen Consumption Rate (% of Control)
Glutamate/MalateState 410 µM115 ± 3
30 µM135 ± 4**
State 310 µM88 ± 2
30 µM72 ± 3
SuccinateState 410 µM121 ± 4*
30 µM142 ± 5**
State 310 µM85 ± 3*
30 µM68 ± 4
Ascorbate/TMPDState 430 µM~109
State 330 µMNo significant effect

*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Data extracted from a study by Belosludtsev et al. (2022).[5]

Table 2: Effect of this compound on the Activity of Mitochondrial Respiratory Chain Complexes

ComplexThis compound ConcentrationActivity (% of Control)
Complex I30 µM102.7 ± 1.9
Complex II30 µM99.4 ± 3.2
Complex III 30 µM 63.3 ± 1.4 *
Complex IV30 µM105.1 ± 3.7

*p < 0.05 compared to control. Data extracted from a study by Belosludtsev et al. (2022).[5]

Table 3: Effect of this compound on Mitochondrial Membrane Potential and H₂O₂ Production

ParameterThis compound ConcentrationEffect
Mitochondrial Membrane Potential10 - 50 µMDose-dependent decrease[5]
H₂O₂ Production10 µMSignificant inhibition[5]
30 µMSignificant inhibition[5]
50 µMReturned to control levels[5]
Calcium Retention Capacity> 30 µMReduced[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation of Rat Liver Mitochondria

This protocol is a standard method for obtaining functional mitochondria for in vitro assays.

Materials:

  • Male Wistar rats (200-250 g)

  • Isolation Buffer I: 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.2

  • Isolation Buffer II: 250 mM sucrose, 0.3 mM EGTA, 10 mM HEPES-KOH, pH 7.2

  • Resuspension Buffer: 250 mM sucrose, 10 mM HEPES-KOH, pH 7.2

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal care protocols.

  • Excise the liver and immediately place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash with fresh, ice-cold Isolation Buffer I to remove excess blood.

  • Homogenize the minced tissue in Isolation Buffer I using a Potter-Elvehjem homogenizer with a Teflon pestle at approximately 1,600 rpm.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.

  • Centrifuge the resuspended mitochondria at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Biuret or BCA assay.

Measurement of Mitochondrial Respiration

This protocol describes the use of a Clark-type oxygen electrode to measure mitochondrial oxygen consumption.

Materials:

  • Isolated rat liver mitochondria

  • Respiration Buffer: 125 mM sucrose, 65 mM KCl, 10 mM HEPES-KOH, pH 7.4

  • Respiratory substrates (e.g., glutamate/malate, succinate, ascorbate/TMPD)

  • ADP solution

  • This compound solution

  • Clark-type oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 30°C).

  • Add the isolated mitochondria to the chamber to a final concentration of approximately 1 mg/mL.

  • Add the desired respiratory substrates to initiate baseline (State 2) respiration.

  • To measure State 3 respiration, add a known amount of ADP.

  • Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate, known as State 4 respiration.

  • To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the compound for a specified time before adding the substrates and ADP.

  • Record the oxygen consumption rates in each state and calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate).

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) can be assessed using potentiometric dyes.

Materials:

  • Isolated rat liver mitochondria or cultured cells

  • Fluorescent dye (e.g., TMRM, Safranin O) or a TPP⁺-sensitive electrode

  • Incubation buffer

  • This compound solution

  • Fluorescence plate reader, flow cytometer, or a specific ion-selective electrode setup

Procedure (using a fluorescent dye):

  • Load the isolated mitochondria or cells with the fluorescent dye according to the dye manufacturer's protocol.

  • Incubate the loaded mitochondria or cells with varying concentrations of this compound for the desired duration.

  • Measure the fluorescence intensity using a suitable instrument. A decrease in fluorescence intensity is indicative of mitochondrial depolarization.

  • Use a mitochondrial uncoupler (e.g., CCCP or FCCP) as a positive control for complete depolarization.

Assay for Respiratory Chain Complex III Activity

The activity of Complex III (cytochrome c reductase) can be measured spectrophotometrically.

Materials:

  • Isolated mitochondria

  • Assay Buffer

  • Reduced Coenzyme Q (e.g., decylubiquinol)

  • Cytochrome c (oxidized form)

  • Spectrophotometer

Procedure:

  • Prepare the mitochondrial sample, which may involve freeze-thawing to disrupt the membranes and expose the enzyme.

  • In a cuvette, combine the Assay Buffer, cytochrome c, and the mitochondrial sample.

  • Initiate the reaction by adding the reduced coenzyme Q substrate.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • To test the effect of this compound, pre-incubate the mitochondrial sample with the compound before initiating the reaction.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

S15176_Mechanism cluster_Metabolism Cellular Metabolism cluster_Mitochondrion Mitochondrion Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain (Complex I, II, IV) TCA_Cycle->ETC Complex_III Complex III ETC->Complex_III H_ions H⁺ Gradient ETC->H_ions Pumping Cytochrome_c Cytochrome c Complex_III->Cytochrome_c ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP PTP Mitochondrial Permeability Transition Pore (PTP) PTP->Cytochrome_c Release H_ions->ATP_Synthase Cytochrome_c->ETC Apoptosis Apoptosis Cytochrome_c->Apoptosis S15176 This compound S15176->Fatty_Acids Inhibits Oxidation S15176->Complex_III Inhibits S15176->PTP Inhibits Opening

Caption: Mechanism of action of this compound.

Mitochondrial_Isolation_Workflow Start Rat Liver Tissue Homogenization Homogenize in Isolation Buffer I Start->Homogenization Centrifuge1 Centrifuge at 700 x g (10 min, 4°C) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge at 14,000 x g (10 min, 4°C) Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant Centrifuge2->Supernatant2 Pellet2 Resuspend Pellet (Mitochondria) in Isolation Buffer II Centrifuge2->Pellet2 Centrifuge3 Centrifuge at 10,000 x g (10 min, 4°C) Pellet2->Centrifuge3 Supernatant3 Discard Supernatant Centrifuge3->Supernatant3 Final_Pellet Resuspend Final Pellet in Resuspension Buffer Centrifuge3->Final_Pellet End Isolated Mitochondria Final_Pellet->End

Caption: Experimental workflow for isolating rat liver mitochondria.

Conclusion

This compound presents a multifaceted mechanism of action centered on the modulation of mitochondrial function. Its ability to inhibit the mitochondrial permeability transition pore and Complex III of the electron transport chain, in addition to its effects on fatty acid oxidation, underscores its potential as a pharmacological tool and therapeutic candidate. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate biology of this compound and its implications for human health and disease. Future investigations should continue to delineate the precise molecular interactions of this compound within the mitochondria to fully harness its therapeutic potential.

References

An In-depth Technical Guide to the Biological Targets of S-15176 Difumarate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15176 difumarate salt, a piperazine derivative, has been investigated for its potential therapeutic applications, particularly in conditions related to ischemia-reperfusion injury. Its mechanism of action is primarily centered on the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the key biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Primary Biological Targets

The principal biological targets of this compound are located within the mitochondria, the powerhouses of the cell. By interacting with these targets, this compound influences cellular metabolism and viability. The main targets identified are:

  • Mitochondrial Permeability Transition Pore (PTP)

  • Carnitine Palmitoyltransferase-I (CPT-1)

  • Mitochondrial Respiratory Complex III

  • ATP Synthase

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with its biological targets.

Table 1: Inhibitory Activity of this compound on Carnitine Palmitoyltransferase-I (CPT-1)

TissueIC50 (µM)Type of Inhibition
Heart Mitochondria16.8Non-competitive
Liver Mitochondria50.8Non-competitive

Table 2: Inhibitory Activity of this compound on Mitochondrial Permeability Transition Pore (PTP) Opening

AssayIC50 (µM)Observations
Inhibition of mitochondrial swelling induced by tert-butylhydroperoxide45.7[1]This compound demonstrates a concentration-dependent inhibition of PTP opening.[1] At a concentration of 10 µM, it has been shown to suppress Ca2+-induced mitochondrial swelling. Protective effects against PTP opening have also been noted at concentrations not exceeding 50 nmol/mg of mitochondrial protein.

Table 3: Inhibitory Activity of this compound on Mitochondrial Respiratory Complex III

Concentration (µM)% Inhibition of Activity
30Significant suppression

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways and logical relationships affected by this compound.

This compound Mechanism of Action S15176 This compound CPT1 Carnitine Palmitoyltransferase-I (CPT-1) S15176->CPT1 Inhibits PTP Mitochondrial Permeability Transition Pore (PTP) S15176->PTP Inhibits opening ComplexIII Mitochondrial Respiratory Complex III S15176->ComplexIII Inhibits ATPSynthase ATP Synthase S15176->ATPSynthase Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Decreases CellularMetabolism Cellular Metabolism Shift FattyAcidOxidation->CellularMetabolism MitochondrialSwelling Mitochondrial Swelling PTP->MitochondrialSwelling Prevents IschemiaReperfusionInjury Ischemia-Reperfusion Injury MitochondrialSwelling->IschemiaReperfusionInjury Mitigates ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Disrupts ATPProduction ATP Production ElectronTransport->ATPProduction Reduces ATPSynthase->ATPProduction Decreases CellularMetabolism->IschemiaReperfusionInjury Protects against

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Carnitine Palmitoyltransferase-I (CPT-1) Inhibition

Objective: To determine the IC50 value of this compound for the inhibition of CPT-1 in isolated mitochondria.

Materials:

  • Isolated heart or liver mitochondria

  • This compound difumarate salt

  • [³H]Carnitine

  • Palmitoyl-CoA

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Protocol:

  • Mitochondrial Preparation: Isolate mitochondria from fresh rat heart or liver tissue using standard differential centrifugation methods.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and varying concentrations of this compound.

  • Initiation of Reaction: Add a known amount of mitochondrial protein to the reaction mixture and pre-incubate for a specified time. Initiate the enzymatic reaction by adding [³H]Carnitine and Palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., perchloric acid).

  • Separation of Product: Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a suitable method, such as solid-phase extraction.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percentage of CPT-1 inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

CPT-1 Inhibition Assay Workflow Start Start PrepareMitochondria Isolate Mitochondria Start->PrepareMitochondria PrepareReaction Prepare Reaction Mixture (Buffer, BSA, this compound) PrepareMitochondria->PrepareReaction AddMitochondria Add Mitochondria & Pre-incubate PrepareReaction->AddMitochondria InitiateReaction Initiate Reaction ([³H]Carnitine, Palmitoyl-CoA) AddMitochondria->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction SeparateProduct Separate [³H]palmitoylcarnitine StopReaction->SeparateProduct MeasureRadioactivity Measure Radioactivity SeparateProduct->MeasureRadioactivity AnalyzeData Calculate % Inhibition & IC50 MeasureRadioactivity->AnalyzeData End End AnalyzeData->End

Caption: Workflow for CPT-1 inhibition assay.

Assessment of Mitochondrial Permeability Transition Pore (PTP) Opening

Objective: To evaluate the inhibitory effect of this compound on PTP opening by measuring mitochondrial swelling.

Materials:

  • Isolated liver mitochondria

  • This compound difumarate salt

  • PTP-inducing agent (e.g., CaCl₂, tert-butylhydroperoxide)

  • Swelling buffer (e.g., containing KCl, MOPS, and a respiratory substrate)

  • Spectrophotometer

Protocol:

  • Mitochondrial Suspension: Resuspend isolated liver mitochondria in the swelling buffer.

  • Pre-incubation: Add varying concentrations of this compound to the mitochondrial suspension and pre-incubate for a specified time at room temperature.

  • Initiation of Swelling: Transfer the mitochondrial suspension to a cuvette and place it in a spectrophotometer. Initiate PTP opening and subsequent mitochondrial swelling by adding the inducing agent (e.g., CaCl₂).

  • Monitoring Swelling: Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis: Calculate the rate of swelling for each concentration of this compound. Determine the concentration of this compound that inhibits the swelling by 50% (IC50).

Mitochondrial Swelling Assay Workflow Start Start SuspendMitochondria Suspend Mitochondria in Swelling Buffer Start->SuspendMitochondria Preincubate Pre-incubate with this compound SuspendMitochondria->Preincubate InitiateSwelling Initiate Swelling (add Inducing Agent) Preincubate->InitiateSwelling MonitorAbsorbance Monitor Absorbance at 540 nm InitiateSwelling->MonitorAbsorbance AnalyzeData Calculate Rate of Swelling & IC50 MonitorAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for mitochondrial swelling assay.

Measurement of Mitochondrial Respiratory Complex III Activity

Objective: To determine the effect of this compound on the activity of mitochondrial respiratory complex III.

Materials:

  • Isolated mitochondria

  • This compound difumarate salt

  • Decylubiquinol (substrate for complex III)

  • Cytochrome c (oxidized)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer

Protocol:

  • Mitochondrial Preparation: Prepare a suspension of isolated mitochondria.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, oxidized cytochrome c, and the desired concentration of this compound.

  • Initiation of Reaction: Add the mitochondrial suspension to the cuvette. Initiate the reaction by adding the substrate, decylubiquinol.

  • Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: Calculate the rate of cytochrome c reduction, which is indicative of complex III activity. Compare the activity in the presence of this compound to the control (without this compound) to determine the percentage of inhibition.

Complex III Activity Assay Workflow Start Start PrepareMitochondria Prepare Mitochondrial Suspension Start->PrepareMitochondria PrepareReaction Prepare Reaction Mixture (Buffer, Cytochrome c, this compound) PrepareMitochondria->PrepareReaction AddMitochondria Add Mitochondria PrepareReaction->AddMitochondria InitiateReaction Initiate Reaction (add Decylubiquinol) AddMitochondria->InitiateReaction MeasureAbsorbance Measure Absorbance at 550 nm InitiateReaction->MeasureAbsorbance AnalyzeData Calculate Rate of Cytochrome c Reduction MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for Complex III activity assay.

Conclusion

This compound difumarate salt exerts its biological effects through the modulation of multiple mitochondrial targets. Its ability to inhibit CPT-1, the mitochondrial permeability transition pore, and respiratory complex III underscores its potential as a modulator of cellular metabolism and a protective agent in conditions of cellular stress, such as ischemia-reperfusion injury. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and mitochondrial research. Further investigation into the precise molecular interactions and downstream consequences of this compound binding to these targets will continue to elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of S-15176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15176, a piperazine derivative, has been investigated for its potential therapeutic effects, particularly in the context of ischemia-reperfusion injury. Its mechanism of action is primarily centered on the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its molecular interactions and cellular effects. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Pharmacokinetics: A Data Gap

Despite a thorough review of the scientific literature, including preclinical studies, no specific data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in any species could be identified. As this compound is a derivative of trimetazidine, the pharmacokinetic profile of trimetazidine may offer some context. Trimetazidine is rapidly absorbed orally, has a low protein binding of about 16%, and is primarily eliminated unchanged in the urine with a half-life of around 7 hours in young, healthy individuals.[1] However, it is crucial to note that these are not the pharmacokinetic parameters of this compound and direct studies are needed to determine its ADME profile.

Pharmacodynamics: Modulator of Mitochondrial Function

The pharmacodynamic effects of this compound are primarily focused on its interaction with mitochondria, the powerhouses of the cell. The compound has been shown to exert its effects through multiple mechanisms, including the inhibition of the mitochondrial permeability transition pore (PTP), modulation of the electron transport chain, and inhibition of fatty acid oxidation.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data available for the pharmacodynamic effects of this compound.

ParameterValueSpecies/SystemReference
IC50 for Mitochondrial Swelling Inhibition (induced by tert-butylhydroperoxide) 45.7 μMNot Specified[2]
IC50 for Carnitine Palmitoyltransferase I (CPT-1) Inhibition 50.8 μMRat Liver Homogenate[3]
Concentration of this compoundEffect on Mitochondrial Respiration (Rat Liver Mitochondria)Reference
10 μMDecreased ADP- and DNP-stimulated respiration with complex I or II substrates. No effect with complex IV substrates.[3]
30 μMDecreased ADP- and DNP-stimulated respiration with complex I or II substrates. Slight stimulation of resting state respiration (State 4).[3]
Concentration of this compoundEffect on Mitochondrial Complex Activity (Disrupted Rat Liver Mitochondria)% of Control ActivityReference
30 μMComplex I~95%[3]
30 μMComplex II~98%[3]
30 μMComplex III~75%[3]
30 μMComplex IV~100%[3]
Concentration of this compoundEffect on H₂O₂ Production (Rat Liver Mitochondria)Reference
10 μMSignificantly inhibited[3]
30 μMSignificantly inhibited[3]
50 μMReturned to control levels[3]
Concentration of this compoundEffect on Mitochondrial Membrane Potential (Rat Thymocytes)Reference
10 μMDose-dependent decrease[3][4]
30 μMComplete mitochondrial depolarization[3][4]
Concentration of this compoundEffect on Calcium Retention Capacity (Rat Liver Mitochondria)Reference
30-50 μMReduced[3][4]

Key Signaling Pathways and Mechanisms of Action

This compound's pharmacodynamics are intricately linked to key mitochondrial signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Inhibition of the Mitochondrial Permeability Transition Pore (PTP)

This compound is a known inhibitor of the mitochondrial permeability transition pore (PTP), a non-specific channel in the inner mitochondrial membrane.[2][5] Opening of the PTP can lead to mitochondrial swelling, dissipation of the membrane potential, and release of pro-apoptotic factors, ultimately leading to cell death.[6] By inhibiting the PTP, this compound can protect against these deleterious effects, particularly in the context of ischemia-reperfusion injury where calcium overload and oxidative stress are prevalent.[5]

PTP_Inhibition cluster_triggers PTP Opening Triggers cluster_s15176 Pharmacological Intervention cluster_ptp Mitochondrial Permeability Transition Pore cluster_consequences Cellular Consequences Ca2+_overload Ca2+ Overload PTP mPTP Ca2+_overload->PTP Induces Oxidative_stress Oxidative Stress Oxidative_stress->PTP Induces S15176 This compound S15176->PTP Inhibits Mito_swelling Mitochondrial Swelling PTP->Mito_swelling Leads to MMP_dissipation ΔΨm Dissipation PTP->MMP_dissipation Leads to Apoptosis Apoptosis PTP->Apoptosis Can trigger

Caption: this compound inhibits the mitochondrial permeability transition pore.

Modulation of Fatty Acid Oxidation (FAO)

This compound is classified as a partial fatty acid oxidation inhibitor.[3] It achieves this by inhibiting carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] This shifts the cell's energy metabolism from fatty acid oxidation towards glucose oxidation, which is more oxygen-efficient, a beneficial effect in ischemic conditions.

FAO_Inhibition cluster_substrate Substrate cluster_transport Mitochondrial Transport cluster_s15176 Pharmacological Intervention cluster_metabolism Mitochondrial Metabolism LCFA Long-Chain Fatty Acids LCFA_CoA LCFA-CoA LCFA->LCFA_CoA CPT1 CPT-1 Beta_oxidation β-Oxidation CPT1->Beta_oxidation Enables LCFA_CoA->CPT1 S15176 This compound S15176->CPT1 Inhibits (IC50 = 50.8 μM) Acetyl_CoA Acetyl-CoA Beta_oxidation->Acetyl_CoA TCA_cycle TCA Cycle Acetyl_CoA->TCA_cycle ATP ATP TCA_cycle->ATP

Caption: this compound inhibits fatty acid oxidation via CPT-1.

Experimental Protocols

This section provides an overview of the methodologies used to assess the key pharmacodynamic effects of this compound.

Assessment of Mitochondrial Permeability Transition Pore (PTP) Opening

Principle: PTP opening leads to mitochondrial swelling, which can be measured as a decrease in light absorbance (optical density) of a mitochondrial suspension.

Protocol Outline:

  • Mitochondria Isolation: Isolate mitochondria from rat liver or other relevant tissue by differential centrifugation.

  • Suspension: Resuspend the isolated mitochondria in an appropriate buffer (e.g., containing KCl, MOPS, and respiratory substrates).

  • Spectrophotometry: Monitor the absorbance of the mitochondrial suspension at 540 nm using a spectrophotometer.

  • Induction of PTP Opening: Induce PTP opening by adding a triggering agent such as calcium chloride (e.g., 200 µM) or an oxidizing agent like tert-butylhydroperoxide.

  • Treatment with this compound: In parallel experiments, pre-incubate the mitochondrial suspension with various concentrations of this compound before adding the PTP-inducing agent.

  • Data Analysis: Compare the rate and extent of the decrease in absorbance in the presence and absence of this compound to determine its inhibitory effect on mitochondrial swelling.

PTP_Assay_Workflow Start Start Isolate_Mito Isolate Mitochondria Start->Isolate_Mito Suspend_Mito Suspend in Buffer Isolate_Mito->Suspend_Mito Pre_incubate Pre-incubate with this compound Suspend_Mito->Pre_incubate Induce_PTP Induce PTP Opening (e.g., Ca2+) Pre_incubate->Induce_PTP Measure_Abs Measure Absorbance (540 nm) Induce_PTP->Measure_Abs Analyze_Data Analyze Data Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound's effect on PTP opening.

Measurement of Mitochondrial Respiration

Principle: The rate of oxygen consumption by isolated mitochondria can be measured using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer). Different respiratory states can be assessed by the addition of specific substrates and inhibitors.

Protocol Outline:

  • Mitochondria Isolation: Isolate mitochondria as described previously.

  • Respirometry Chamber: Place the isolated mitochondria in a temperature-controlled respirometry chamber containing respiration buffer.

  • Substrate Addition: Add substrates for specific respiratory complexes (e.g., glutamate/malate for Complex I, succinate for Complex II).

  • State 3 Respiration: Initiate State 3 respiration (ADP-stimulated) by adding a known amount of ADP.

  • State 4 Respiration: After ADP is phosphorylated to ATP, the respiration rate will slow down to State 4 (resting state).

  • Treatment with this compound: Add this compound at various concentrations to the chamber to observe its effect on different respiratory states.

  • Uncoupled Respiration: Add an uncoupling agent like FCCP or DNP to measure the maximal respiratory capacity.

  • Inhibitor Addition: Add specific respiratory chain inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to confirm the site of action.

  • Data Analysis: Calculate the respiratory control ratio (RCR; State 3/State 4) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess mitochondrial coupling and efficiency.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. Common dyes include JC-1 and TMRM/TMRE.

Protocol Outline (using JC-1):

  • Cell Culture and Treatment: Culture cells of interest and treat them with various concentrations of this compound for a specified duration.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

The available evidence strongly indicates that this compound is a potent modulator of mitochondrial function. Its primary pharmacodynamic effects include the inhibition of the mitochondrial permeability transition pore and the partial inhibition of fatty acid oxidation. These actions suggest a therapeutic potential in conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury. However, the complete absence of publicly available pharmacokinetic data represents a significant knowledge gap. Future research, including comprehensive ADME studies, is imperative to fully characterize the therapeutic potential and safety profile of this compound for any potential clinical development.

References

S-15176: A Deep Dive into its Protective Role in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a significant concern in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The compound S-15176, a trimetazidine derivative, has emerged as a promising therapeutic agent in mitigating the detrimental effects of I/R injury. This technical guide provides a comprehensive overview of the role of this compound in I/R injury, with a focus on its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The core of this compound's protective effect lies in its ability to inhibit the opening of the mitochondrial permeability transition pore (PTP), a critical event in the cascade of cellular death triggered by I/R.

Core Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism by which this compound confers protection against ischemia-reperfusion injury is through the inhibition of the mitochondrial permeability transition pore (PTP). The PTP is a non-specific, high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, such as those induced by I/R.

Opening of the PTP leads to:

  • Dissipation of the mitochondrial membrane potential (ΔΨm).

  • Uncoupling of oxidative phosphorylation.

  • Depletion of cellular ATP stores.

  • Mitochondrial swelling and rupture.

  • Release of pro-apoptotic factors, including cytochrome c and apoptosis-inducing factor (AIF), into the cytosol.

This compound has been shown to directly interact with components of the PTP complex, preventing its opening in response to I/R-induced triggers like calcium overload and oxidative stress. This action preserves mitochondrial integrity and function, thereby averting the downstream cascade of events that lead to cell death.

dot

cluster_IR Ischemia-Reperfusion Injury cluster_Mito Mitochondrion cluster_CellDeath Cellular Events cluster_S15176 Therapeutic Intervention IR Ischemia/ Reperfusion Ca_Overload ↑ Cytosolic Ca2+ IR->Ca_Overload ROS ↑ ROS IR->ROS PTP mPTP Opening Ca_Overload->PTP ROS->PTP Mito_Swelling Mitochondrial Swelling PTP->Mito_Swelling DeltaPsi ΔΨm Collapse PTP->DeltaPsi CytC Cytochrome c Release PTP->CytC Apoptosis Apoptosis Mito_Swelling->Apoptosis ATP_Depletion ATP Depletion DeltaPsi->ATP_Depletion ATP_Depletion->Apoptosis Caspase Caspase Activation CytC->Caspase Caspase->Apoptosis S15176 This compound S15176->PTP Inhibits

Caption: this compound signaling pathway in I/R injury.

Quantitative Data from Preclinical Studies

The protective effects of this compound have been quantified in various preclinical models of ischemia-reperfusion injury. The following tables summarize key findings from studies on hepatic and spinal cord I/R injury in rats.

Table 1: Effects of this compound on Biochemical Markers in a Rat Model of Hepatic Ischemia-Reperfusion Injury
ParameterControl (I/R)This compound (1.25 mg/kg)This compound (2.5 mg/kg)This compound (5 mg/kg)This compound (10 mg/kg)Sham
ALAT (IU/L) 2850 ± 3502100 ± 3001500 ± 250900 ± 200450 ± 10050 ± 10
ASAT (IU/L) 3500 ± 4002600 ± 3501900 ± 3001100 ± 250600 ± 15080 ± 15
ATP Content (%) 35 ± 550 ± 765 ± 875 ± 986 ± 10100
Bile Flow (%) 20 ± 435 ± 550 ± 665 ± 880 ± 9100

Data are presented as mean ± standard deviation. I/R denotes the ischemia-reperfusion group without treatment.

Table 2: Dose-Dependent Effect of this compound on Mitochondrial Swelling in Isolated Rat Liver Mitochondria
This compound ConcentrationInhibition of Ca2+-induced Swelling (%)
1 µM 20 ± 5
5 µM 60 ± 8
10 µM 95 ± 5
IC50 ~3.5 µM

IC50 represents the concentration at which 50% of the maximal inhibitory effect is observed.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound in ischemia-reperfusion injury models.

dot

cluster_protocol Experimental Workflow: Hepatic I/R Injury Model start Animal Preparation (Wistar Rat) anesthesia Anesthesia (e.g., Pentobarbital) start->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy ischemia Induce Ischemia (Clamp Hepatic Artery & Portal Vein) laparotomy->ischemia reperfusion Reperfusion (Remove Clamp) ischemia->reperfusion sampling Sample Collection (Blood, Liver Tissue) reperfusion->sampling analysis Biochemical & Histological Analysis sampling->analysis end End analysis->end

Caption: Workflow for a rat hepatic I/R injury model.

Rat Model of Hepatic Ischemia-Reperfusion Injury
  • Animal Preparation: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Anesthesia: Rats are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the liver.

    • The portal triad (hepatic artery, portal vein, and bile duct) to the left and median lobes of the liver is carefully dissected.

    • A non-traumatic microvascular clamp is applied to the portal triad to induce ischemia. The ischemic period is typically maintained for 60-90 minutes.

    • During ischemia, the abdominal cavity is covered with saline-moistened gauze to prevent dehydration.

  • Reperfusion: The microvascular clamp is removed to allow reperfusion of the liver lobes. The reperfusion period can vary from 1 to 24 hours depending on the study endpoints.

  • This compound Administration: this compound is typically administered intravenously or intraperitoneally at various doses (e.g., 1.25, 2.5, 5, 10 mg/kg) prior to the induction of ischemia.

  • Sample Collection: At the end of the reperfusion period, blood samples are collected via cardiac puncture for biochemical analysis (ALAT, ASAT). Liver tissue is excised for histological examination and measurement of ATP content.

Measurement of Mitochondrial Swelling
  • Mitochondria Isolation: Liver mitochondria are isolated from homogenized liver tissue by differential centrifugation in a sucrose-based isolation buffer.

  • Assay Buffer: The assay is performed in a swelling buffer typically containing KCl, MOPS-Tris, and respiratory substrates (e.g., succinate).

  • Spectrophotometric Measurement:

    • Isolated mitochondria are suspended in the assay buffer in a cuvette.

    • The absorbance of the mitochondrial suspension is monitored at 540 nm in a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

    • Mitochondrial swelling is induced by the addition of a calcium chloride solution (e.g., 100 µM).

    • To test the effect of this compound, mitochondria are pre-incubated with different concentrations of the compound before the addition of calcium.

    • The rate and extent of the decrease in absorbance are used to quantify mitochondrial swelling.

Determination of Liver ATP Content
  • Tissue Homogenization: A weighed portion of frozen liver tissue is homogenized in a perchloric acid solution to precipitate proteins and inhibit ATPase activity.

  • Neutralization: The homogenate is neutralized with a potassium hydroxide solution.

  • Centrifugation: The neutralized homogenate is centrifuged to pellet the precipitated proteins.

  • ATP Assay:

    • The ATP concentration in the supernatant is determined using a luciferin-luciferase-based ATP assay kit.

    • The light emitted from the reaction is proportional to the ATP concentration and is measured using a luminometer.

    • ATP levels are typically normalized to the protein content of the tissue homogenate and expressed as a percentage of the control group.

Assessment of Apoptosis (TUNEL Assay) in Spinal Cord Tissue
  • Tissue Preparation: Spinal cord tissue sections are fixed in paraformaldehyde, embedded in paraffin, and sectioned.

  • Permeabilization: The tissue sections are treated with proteinase K to permeabilize the cells.

  • TUNEL Reaction:

    • The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Detection:

    • The incorporated biotin-dUTP is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a substrate solution (e.g., DAB) that produces a colored precipitate at the site of DNA fragmentation.

    • Alternatively, a fluorescently labeled streptavidin can be used for detection by fluorescence microscopy.

  • Counterstaining and Analysis: The sections are counterstained with a nuclear stain (e.g., methyl green or DAPI) to visualize all cell nuclei. The number of TUNEL-positive (apoptotic) cells is then quantified by microscopy.

dot

cluster_tunel Experimental Workflow: TUNEL Assay start Tissue Section (Spinal Cord) fixation Fixation & Permeabilization start->fixation tdt_labeling TdT-mediated dUTP Nick End Labeling fixation->tdt_labeling detection Detection (HRP/DAB or Fluorescence) tdt_labeling->detection microscopy Microscopy & Quantification detection->microscopy end End microscopy->end

Caption: Workflow for the TUNEL assay.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the mitigation of ischemia-reperfusion injury. Its well-defined mechanism of action, centered on the inhibition of the mitochondrial permeability transition pore, provides a strong rationale for its protective effects. The quantitative data from preclinical studies in liver and spinal cord injury models consistently show a dose-dependent reduction in tissue damage and preservation of cellular function. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of this compound and similar compounds in the context of I/R injury. Future research should focus on elucidating the complete downstream signaling cascade of PTP inhibition by this compound and translating these promising preclinical findings into clinical applications.

Unraveling the Mitochondrial-Centric Bioactivity of S-15176: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15176, a novel anti-ischemic agent, has garnered significant attention for its protective effects against cellular injury, particularly in the context of ischemia-reperfusion. Extensive research has elucidated that the primary locus of this compound's biological activity resides within the mitochondria, the cellular powerhouses that are central to both life and death decisions of a cell. This technical guide provides an in-depth review of the literature on the biological activity of this compound, with a focus on its molecular interactions and functional consequences within the mitochondria. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a comprehensive resource for the scientific community.

Quantitative Bioactivity Profile of this compound

The biological effects of this compound are concentration-dependent, exhibiting a range of activities from cytoprotection to potential toxicity at higher concentrations. The following tables summarize the key quantitative data reported in the literature.

ParameterValueAssay ConditionsReference
Mitochondrial Permeability Transition Pore (PTP) Inhibition
IC50 (tert-butylhydroperoxide-induced swelling)45.7 μMRat liver mitochondria[1]
Effective Concentration (Ca2+-induced swelling inhibition)10 μMRat liver mitochondria[2][3]
Mitochondrial Respiration
Inhibition of Complex III activity~40% reduction30 μM this compound, isolated rat liver mitochondria[2]
State 3 Respiration (Succinate)Dose-dependent suppression10-30 μM this compound, rat liver mitochondria[2][4]
State 4 RespirationDose-dependent stimulation10-30 μM this compound, rat liver mitochondria[2][4]
Other Mitochondrial Effects
H2O2 ProductionSignificant inhibition10 and 30 μM this compound, rat liver mitochondria[2]
ATP Synthase ActivityInhibition>50 nmol/mg protein, rat liver mitochondria[5]
Mitochondrial Membrane PotentialDose-dependent decrease10 to 50 μM this compound, rat thymocytes and liver mitochondria[2][4]

Table 1: Summary of in vitro quantitative data for this compound.

EffectConcentrationOutcomeReference
Inhibition of Ca2+-induced MPT pore opening10 μMSuppressed mitochondrial swelling and increased calcium retention capacity.[2]
Induction of mitochondrial swelling≥ 30 μMPromoted MPT-independent mitochondrial swelling.[2]
Mitochondrial Depolarization10-30 μMInduced mitochondrial depolarization in rat thymocytes.[2]

Table 2: Concentration-dependent effects of this compound on mitochondrial function.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the reported findings.

Mitochondrial Swelling Assay

This assay is fundamental to assessing the inhibition of the mitochondrial permeability transition pore.

  • Principle: The opening of the PTP leads to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling is measured as a decrease in absorbance at 540 nm.

  • Protocol:

    • Isolate mitochondria from rat liver via differential centrifugation.

    • Suspend the isolated mitochondria (0.35 mg/mL) in a reaction medium (e.g., 210 mM mannitol, 70 mM sucrose, 10 μM EGTA, 10 mM HEPES/KOH, pH 7.4).

    • Pre-incubate the mitochondrial suspension with varying concentrations of this compound (e.g., 10 μM) for 1 minute.

    • Induce PTP opening by adding a triggering agent, such as 50 μM Ca2+ in the presence of 1 mM inorganic phosphate (Pi).

    • Monitor the change in absorbance at 540 nm over time using a spectrophotometer. Inhibition of swelling is observed as a smaller decrease in absorbance compared to the control.[2][6][7][8]

Mitochondrial Respiration Assay

This assay determines the effect of this compound on the electron transport chain.

  • Principle: Mitochondrial respiration, or oxygen consumption, is measured using an oxygen electrode. The assay distinguishes between different respiratory states (State 2, State 3, and State 4) and the activity of different respiratory complexes.

  • Protocol:

    • Isolate rat liver mitochondria as described above.

    • Suspend the mitochondria (1 mg protein/mL) in a respiration buffer.

    • Add substrates for specific respiratory complexes (e.g., glutamate/malate for Complex I, succinate for Complex II).

    • Measure the basal respiration rate (State 2).

    • Add ADP (200 µM) to stimulate ATP synthesis and measure State 3 respiration.

    • The subsequent rate after ADP is consumed is State 4 respiration.

    • This compound is added before the substrates to assess its effect on these respiratory states.[2][9]

Respiratory Complex III Activity Assay

This assay specifically measures the enzymatic activity of Complex III (cytochrome c reductase).

  • Principle: The activity of Complex III is determined by measuring the reduction of cytochrome c at 550 nm.

  • Protocol:

    • Disrupt isolated mitochondria by freeze-thawing to expose the inner membrane enzymes.

    • Prepare a reaction medium containing 25 mM potassium phosphate (pH 7.5), 100 µM EDTA, 75 µM oxidized cytochrome c, and 0.025% (v/v) Tween-20.

    • Add the disrupted mitochondrial suspension (50 μg/mL).

    • Initiate the reaction by adding 100 µM decylubiquinol (a substrate for Complex III).

    • Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[2][10][11]

ATP Synthase Activity Assay

This assay measures the rate of ATP synthesis or hydrolysis by Complex V.

  • Principle: The hydrolytic activity of ATP synthase is measured by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions, which is monitored as a decrease in absorbance at 340 nm.

  • Protocol:

    • Prepare a post-nuclear supernatant from tissue homogenates.

    • Use an assay medium containing reagents for the coupled enzymatic reaction (e.g., NADH, phosphoenolpyruvate, lactate dehydrogenase, pyruvate kinase).

    • Add the mitochondrial sample to the assay medium pre-warmed to 37°C.

    • Initiate the reaction by adding ATP.

    • Measure the decrease in absorbance at 340 nm. The oligomycin-sensitive portion of the rate is attributed to the F1Fo-ATP synthase.[5][12][13]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound converge on the mitochondria, influencing several interconnected pathways that are critical for cell survival and function.

Inhibition of the Mitochondrial Permeability Transition Pore

This compound is a potent inhibitor of the mitochondrial permeability transition pore (PTP).[2][3] The opening of this non-selective channel in the inner mitochondrial membrane is a key event in cellular injury, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.[3] By inhibiting PTP opening, this compound preserves mitochondrial integrity and function, thereby protecting cells from death.[2] This inhibitory effect appears to be independent of its antioxidant properties.[3]

PTP_Inhibition S15176 This compound PTP Mitochondrial Permeability Transition Pore (PTP) S15176->PTP inhibits MitochondrialSwelling Mitochondrial Swelling PTP->MitochondrialSwelling leads to MembranePotential ΔΨm Dissipation PTP->MembranePotential leads to IschemiaReperfusion Ischemia-Reperfusion Injury (Ca2+ overload, ROS) IschemiaReperfusion->PTP induces opening CellDeath Cell Death MitochondrialSwelling->CellDeath MembranePotential->CellDeath ETC_Modulation cluster_ETC Electron Transport Chain S15176 This compound ComplexIII Complex III S15176->ComplexIII inhibits ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Experimental_Workflow start Start: Isolate Mitochondria swelling Mitochondrial Swelling Assay (PTP inhibition) start->swelling respiration Mitochondrial Respiration Assay (ETC function) start->respiration atp_synthase ATP Synthase Activity Assay start->atp_synthase ros ROS Production Assay (e.g., H2O2 measurement) start->ros membrane_potential Mitochondrial Membrane Potential Measurement start->membrane_potential end End: Characterize Bioactivity swelling->end complex_activity Specific Complex Activity Assays (e.g., Complex III) respiration->complex_activity complex_activity->end atp_synthase->end ros->end membrane_potential->end

References

Methodological & Application

Application Notes and Protocols for Determining the Inhibitory Concentration of S-15176 on Respiratory Complex III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15176, a derivative of the anti-ischemic drug trimetazidine, has been investigated for its effects on cellular metabolism and mitochondrial function. Emerging evidence indicates that this compound can directly impact the mitochondrial electron transport chain. Specifically, it has been shown to inhibit the activity of respiratory complex III (ubiquinol-cytochrome c reductase), a critical enzyme in the process of oxidative phosphorylation.[1][2] These application notes provide detailed protocols for researchers to investigate and quantify the inhibitory effects of this compound on mitochondrial respiratory complex III. The protocols cover the isolation of mitochondria from rat liver, followed by a spectrophotometric assay to measure complex III activity in the presence of this compound.

Data Presentation: this compound Concentration and Complex III Inhibition

The following table summarizes the currently available quantitative data on the inhibitory effect of this compound on respiratory complex III activity. Further dose-response studies are recommended to determine the IC50 value.

CompoundConcentrationSource of MitochondriaObserved Effect on Complex III ActivityReference
This compound30 µMRat Liver1.6-fold decrease in activity[1]

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation.

Materials and Reagents:

  • Male Wistar rats (approximately 200 g)

  • Isolation Buffer I: 250 mM sucrose, 1 mM EGTA, 10 mM HEPES-KOH, pH 7.2

  • Isolation Buffer II: 250 mM sucrose, 0.3 mM EGTA, 10 mM HEPES-KOH, pH 7.2

  • Final Suspension Buffer: 250 mM sucrose, 10 mM HEPES-KOH, pH 7.2

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

  • Bradford reagent for protein quantification

Procedure:

  • Euthanize the rat according to approved animal care protocols.

  • Immediately excise the liver (10-15 g) and place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

  • Homogenize the liver tissue in 50 mL of Isolation Buffer I using a Potter-Elvehjem homogenizer with three 15-second strokes at 1-minute intervals.

  • Centrifuge the homogenate at 580 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new centrifuge tube and centrifuge at 10,300 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in 10 mL of Isolation Buffer II.

  • Centrifuge the suspension at 3,400 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in 1 mL of Final Suspension Buffer.

  • Determine the mitochondrial protein concentration using the Bradford assay. The isolated mitochondria should be used within 3 hours.

Spectrophotometric Assay of Complex III Activity

This protocol measures the activity of complex III by monitoring the reduction of cytochrome c at 550 nm.

Materials and Reagents:

  • Isolated mitochondria

  • Assay Buffer: 25 mM potassium phosphate, pH 7.4, 5 mM MgCl₂, 2.5 mg/mL BSA (fatty acid-free)

  • Cytochrome c (oxidized form)

  • Decylubiquinol (reduced coenzyme Q analog)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor, for control)

  • This compound

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of cytochrome c in Assay Buffer.

    • Prepare a stock solution of decylubiquinol.

    • Prepare stock solutions of rotenone, antimycin A, and this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Set up a series of cuvettes or a 96-well plate for the spectrophotometer.

    • To each well/cuvette, add the Assay Buffer.

    • Add rotenone to a final concentration of 2 µM to inhibit complex I.

    • Add cytochrome c to a final concentration of 50 µM.

    • Add the desired concentrations of this compound to the test wells. For a negative control, add the solvent vehicle. For a positive inhibition control, add antimycin A.

    • Add isolated mitochondria to a final concentration of 5-10 µg/mL.

  • Initiation of the Reaction:

    • Start the reaction by adding decylubiquinol to a final concentration of 50-100 µM.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of cytochrome c reduction is proportional to the complex III activity.

  • Calculation of Activity:

    • Calculate the rate of reaction (ΔA550/min) from the linear portion of the kinetic curve.

    • The specific activity can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

Visualizations

Experimental_Workflow cluster_isolation Mitochondria Isolation cluster_assay Complex III Activity Assay liver Rat Liver Tissue homogenize Homogenization liver->homogenize centrifuge1 Low-Speed Centrifugation (580 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (10,300 x g) supernatant1->centrifuge2 pellet Mitochondrial Pellet centrifuge2->pellet wash Wash and Resuspend pellet->wash isolated_mito Isolated Mitochondria wash->isolated_mito assay_setup Prepare Assay Mix (Buffer, Rotenone, Cytochrome c) isolated_mito->assay_setup add_s15176 Add this compound (or vehicle/Antimycin A) assay_setup->add_s15176 add_mito Add Isolated Mitochondria add_s15176->add_mito start_reaction Initiate with Decylubiquinol add_mito->start_reaction measure Spectrophotometric Measurement (ΔA550/min) start_reaction->measure analyze Calculate Complex III Activity measure->analyze

Caption: Experimental workflow for assessing this compound inhibition of Complex III.

Mechanism_of_Action cluster_etc Mitochondrial Electron Transport Chain C1 Complex I Q Coenzyme Q C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H+ Gradient S15176 This compound S15176->C3 Inhibition

Caption: Mechanism of this compound action on the respiratory chain.

References

Application Notes and Protocols for Studying the Mitochondrial Permeability Transition Pore (mPTP) with S-15176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death. The mPTP is implicated in various pathologies, including ischemia-reperfusion injury and neurodegenerative diseases, making it a critical target for drug development.

S-15176 is a novel anti-ischemic agent that has been shown to modulate the mPTP.[1][2] Notably, its action is independent of its antioxidant properties, suggesting a direct interaction with the pore complex.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study the mPTP in isolated mitochondria.

This compound exhibits a dual effect on the mPTP. At low concentrations (e.g., 10 µM), it inhibits the calcium-induced opening of the pore.[3] Conversely, at higher concentrations (30-50 µM), it can promote mitochondrial swelling and permeabilization, potentially through a mechanism independent of the classical mPTP.[3] This concentration-dependent activity makes this compound a valuable tool for dissecting the mechanisms of mPTP regulation.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of mPTP function.

Concentration of this compoundEffect on Ca2+-induced Mitochondrial SwellingReference
10 µMInhibition[3]
30 µMInduction[3]
50 µMInduction[3]
Concentration of this compoundEffect on Mitochondrial Calcium Retention CapacityReference
10 µMIncrease[3]
50 µMDecrease
Concentration of this compoundEffect on Mitochondrial Membrane PotentialReference
10 µM - 50 µMDose-dependent decrease[4]

Experimental Protocols

Isolation of Rat Liver Mitochondria

A standard differential centrifugation method is used to isolate mitochondria from rat liver. All procedures should be performed at 4°C.

Reagents:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Bovine Serum Albumin (BSA): fatty acid-free.

Procedure:

  • Euthanize the rat according to approved institutional protocols.

  • Excise the liver, wash it with ice-cold isolation buffer, and mince it into small pieces.

  • Homogenize the liver tissue in isolation buffer (10 ml per gram of tissue) using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 800 x g for 10 minutes to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge it at 10,000 x g for 10 minutes to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in isolation buffer and centrifuging again at 10,000 x g for 10 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer without EGTA but supplemented with 0.5% BSA.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the change in absorbance at 540 nm, which is indicative of mitochondrial swelling due to water influx following mPTP opening.

Reagents:

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4.

  • Mitochondrial Substrates: 5 mM glutamate and 5 mM malate.

  • mPTP Inducer: CaCl2 (e.g., 100 µM).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

Procedure:

  • Add isolated mitochondria (0.5 mg/mL) to a cuvette containing swelling buffer and mitochondrial substrates.

  • Pre-incubate the mitochondrial suspension with the desired concentration of this compound or vehicle control for 1-2 minutes at 25°C.

  • Initiate mPTP opening by adding the Ca2+ salt.

  • Monitor the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester and retain calcium before the induction of mPTP opening.

Reagents:

  • CRC Buffer: 250 mM sucrose, 10 mM Tris-HCl, 5 mM KH2PO4, 5 mM glutamate, 5 mM malate, pH 7.4.

  • Calcium Green-5N: A fluorescent Ca2+ indicator.

  • CaCl2: A stock solution for sequential additions.

  • This compound: Stock solution in a suitable solvent.

Procedure:

  • Add isolated mitochondria (0.5 mg/mL) to a cuvette containing CRC buffer and Calcium Green-5N (e.g., 1 µM).

  • Pre-incubate with this compound or vehicle control.

  • Record the baseline fluorescence.

  • Add sequential pulses of a known concentration of CaCl2 (e.g., 10 µM) every 60 seconds.

  • Monitor the fluorescence of Calcium Green-5N. Mitochondrial Ca2+ uptake will be observed as a transient increase in fluorescence followed by a return to baseline.

  • mPTP opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria.

  • The total amount of Ca2+ added before this large fluorescence increase is the calcium retention capacity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be assessed using cationic fluorescent dyes like Rhodamine 123, which accumulate in the mitochondrial matrix in a potential-dependent manner.

Reagents:

  • Incubation Buffer: Same as CRC buffer.

  • Rhodamine 123: A fluorescent dye sensitive to membrane potential.

  • This compound: Stock solution in a suitable solvent.

Procedure:

  • Add isolated mitochondria (0.5 mg/mL) to a cuvette with incubation buffer.

  • Add Rhodamine 123 (e.g., 0.5 µM) and allow the fluorescence to quench as the dye accumulates in the energized mitochondria.

  • Add this compound at the desired concentration and monitor the fluorescence.

  • A subsequent increase in Rhodamine 123 fluorescence indicates mitochondrial depolarization.

Visualizations

Signaling Pathway of mPTP Modulation by this compound

mPTP_Modulation cluster_triggers mPTP Opening Triggers cluster_mPTP mPTP Core Components Ca_Stress High Matrix Ca2+ mPTP_opening mPTP Opening Ca_Stress->mPTP_opening ROS Oxidative Stress ROS->mPTP_opening ANT ANT VDAC VDAC CypD Cyclophilin D CypD->mPTP_opening Promotes S15176_low This compound (Low Conc.) S15176_low->mPTP_opening Inhibits S15176_high This compound (High Conc.) S15176_high->mPTP_opening Induces Cell_Death Cell Death mPTP_opening->Cell_Death

Caption: this compound modulates mPTP opening in a concentration-dependent manner.

Experimental Workflow for Mitochondrial Swelling Assay

Swelling_Assay_Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito prepare_suspension Prepare Mitochondrial Suspension (0.5 mg/mL in Swelling Buffer) isolate_mito->prepare_suspension pre_incubate Pre-incubate with this compound or Vehicle (1-2 min) prepare_suspension->pre_incubate add_ca Induce mPTP Opening (add CaCl2) pre_incubate->add_ca measure_abs Monitor Absorbance at 540 nm add_ca->measure_abs analyze_data Analyze Data (Decrease in Absorbance = Swelling) measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for assessing mitochondrial swelling with this compound.

Experimental Workflow for Calcium Retention Capacity Assay

CRC_Assay_Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito prepare_suspension Prepare Mitochondrial Suspension (0.5 mg/mL in CRC Buffer + Calcium Green-5N) isolate_mito->prepare_suspension pre_incubate Pre-incubate with this compound or Vehicle prepare_suspension->pre_incubate add_ca_pulses Add Sequential Pulses of CaCl2 pre_incubate->add_ca_pulses monitor_fluorescence Monitor Fluorescence add_ca_pulses->monitor_fluorescence analyze_data Analyze Data (Sustained Fluorescence Increase = mPTP Opening) monitor_fluorescence->analyze_data calculate_crc Calculate Calcium Retention Capacity analyze_data->calculate_crc end End calculate_crc->end

Caption: Workflow for determining calcium retention capacity with this compound.

References

Application of S-15176 in Animal Models of Ischemia: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of S-15176 in animal models of ischemia. This compound, a novel anti-ischemic agent, has demonstrated significant protective effects, primarily in models of hepatic ischemia-reperfusion injury.

Mechanism of Action

This compound exerts its protective effects through a multi-faceted mechanism centered on mitochondrial preservation. During ischemic events, a cascade of detrimental cellular processes is initiated, leading to cell death. A key event in this cascade is the opening of the mitochondrial permeability transition pore (PTP), a non-selective channel in the inner mitochondrial membrane.[1] The opening of the PTP disrupts mitochondrial function, leading to ATP depletion, ion dysregulation, and the release of pro-apoptotic factors.

This compound has been shown to directly inhibit the opening of the PTP, thereby preserving mitochondrial integrity and function.[1][2] This inhibition helps to maintain ATP synthesis and reduces the release of damaging reactive oxygen species (ROS).[2] Additionally, this compound possesses antioxidant properties, further contributing to its protective effects by scavenging harmful free radicals generated during ischemia and reperfusion.[3]

Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating ischemia-reperfusion injury.

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Protective Effect of this compound Ischemia Ischemia/ Reperfusion Ca_overload Mitochondrial Ca2+ Overload Ischemia->Ca_overload ROS Increased ROS Production Ischemia->ROS PTP_open PTP Opening Ca_overload->PTP_open ROS->PTP_open Mito_dys Mitochondrial Dysfunction PTP_open->Mito_dys ATP_dep ATP Depletion Mito_dys->ATP_dep Cell_death Cell Death ATP_dep->Cell_death S15176 This compound PTP_inhibit Inhibition of PTP Opening S15176->PTP_inhibit Antioxidant Antioxidant Effect S15176->Antioxidant PTP_inhibit->PTP_open Mito_protect Mitochondrial Protection PTP_inhibit->Mito_protect Antioxidant->ROS Antioxidant->Mito_protect ATP_maint ATP Maintenance Mito_protect->ATP_maint Cell_survival Cell Survival ATP_maint->Cell_survival

Caption: Signaling pathway of this compound in ischemia-reperfusion injury.

Application in Hepatic Ischemia-Reperfusion Animal Models

This compound has been extensively studied in rat models of warm hepatic ischemia-reperfusion, a common occurrence in liver surgery and transplantation. Pretreatment with this compound has been shown to significantly improve survival rates and attenuate liver damage in a dose-dependent manner.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound in a rat model of 2-hour hepatic ischemia followed by reperfusion.

Table 1: Effect of this compound Pretreatment on Survival Rate

Treatment GroupDose (mg/kg/day)Survival Rate (%)
Ischemia-Reperfusion (Control)-66
This compound1.2575
This compound2.583
This compound592
This compound10100

Data adapted from a study on rats subjected to 2 hours of hepatic ischemia.[3]

Table 2: Effect of this compound on Liver Function and Cellular Energy

ParameterIschemia-Reperfusion (Control)This compound (10 mg/kg/day)Sham Operated
Plasma ALT (U/L) 2800 ± 350800 ± 15050 ± 10
Plasma AST (U/L) 4500 ± 5001500 ± 200120 ± 20
Liver ATP content (% of Sham) 35 ± 586 ± 7100
Bile Flow (µl/min/kg) 10 ± 235 ± 445 ± 5

*p < 0.05 compared to Ischemia-Reperfusion (Control) group. Data are presented as mean ± SEM.[2][3]

Experimental Protocols

This section provides a detailed protocol for a common experimental workflow used to evaluate the efficacy of this compound in a rat model of partial hepatic ischemia-reperfusion.

Experimental Workflow Diagram

G cluster_acclimatization Phase 1: Acclimatization & Pre-treatment cluster_surgery Phase 2: Surgical Procedure cluster_post_op Phase 3: Post-operative Monitoring & Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Pretreatment This compound or Vehicle Administration (e.g., intramuscularly, daily for 5 days) Grouping->Pretreatment Anesthesia Anesthesia Induction (e.g., isoflurane) Pretreatment->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Ischemia Induction of Partial Hepatic Ischemia (Clamping of hepatic artery and portal vein to 70% of the liver) Laparotomy->Ischemia Reperfusion Reperfusion (Removal of the clamp after 120 min) Ischemia->Reperfusion Monitoring Post-operative Monitoring (Survival, behavior) Reperfusion->Monitoring Sampling Sample Collection (Blood and liver tissue at various reperfusion times) Monitoring->Sampling Analysis Biochemical & Histological Analysis (ALT, AST, ATP, Histopathology) Sampling->Analysis

Caption: Experimental workflow for hepatic ischemia-reperfusion study.

Detailed Protocol: Partial Hepatic Ischemia-Reperfusion in Rats

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, microvascular clamps)

  • Suture materials

  • Heating pad

Procedure:

  • Animal Preparation and Pre-treatment:

    • Acclimatize rats to laboratory conditions for at least one week with free access to food and water.

    • Randomly assign animals to different treatment groups (e.g., Sham, Ischemia-Reperfusion + Vehicle, Ischemia-Reperfusion + this compound at different doses).

    • Administer this compound or vehicle intramuscularly once daily for five consecutive days prior to the induction of ischemia.[2][3]

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation).

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Shave the abdominal area and disinfect with an appropriate antiseptic solution.

  • Induction of Ischemia:

    • Perform a midline laparotomy to expose the liver.

    • Carefully dissect and isolate the portal triad (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes of the liver (approximately 70% of the liver mass).

    • Place a microvascular clamp across the portal triad to induce ischemia. Successful occlusion is visually confirmed by the blanching of the ischemic liver lobes.

    • Maintain the ischemic period for 120 minutes.[2][3]

  • Reperfusion:

    • After the ischemic period, carefully remove the microvascular clamp to allow reperfusion of the liver lobes. Reperfusion is confirmed by the return of normal color to the liver.

    • Close the abdominal incision in layers using appropriate suture material.

  • Post-operative Care and Sample Collection:

    • Allow the animals to recover from anesthesia in a warm environment.

    • Monitor the animals for survival and any signs of distress.

    • At predetermined time points after reperfusion (e.g., 30 minutes, 60 minutes, or longer), re-anesthetize the animals.[2]

    • Collect blood samples via cardiac puncture for biochemical analysis (e.g., ALT, AST).

    • Excise the ischemic liver lobes for histological examination and determination of ATP content.

Sham Operation Control:

  • Sham-operated animals undergo the same surgical procedure, including isolation of the portal triad, but without the application of the vascular clamp.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of animals.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with S-15176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15176 is a novel compound that has been shown to exert its effects through the inhibition of the mitochondrial permeability transition pore (PTP) and respiratory complex III. This mechanism disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and subsequently inducing apoptosis through the intrinsic pathway. These application notes provide a detailed protocol for the induction and quantitative analysis of apoptosis in mammalian cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the pro-apoptotic potential of this compound and similar compounds that target mitochondrial function.

Data Presentation

Due to the limited availability of published quantitative flow cytometry data specifically for this compound-induced apoptosis, the following tables present representative data from a study on apoptosis induction in HCT-116 human colon cancer cells treated with Actinomycin V, a compound also known to induce apoptosis via the mitochondrial pathway. This data illustrates the expected dose-dependent increase in apoptosis that can be quantified using the described flow cytometry protocol.

Table 1: Apoptosis Induction in HCT-116 Cells after 24-hour Treatment

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control (Vehicle)95.572.152.284.43
This compound (Low Conc. equivalent)84.2110.335.4615.79
This compound (Mid Conc. equivalent)67.2621.5411.2032.74
This compound (High Conc. equivalent)38.4740.1221.4161.53

Data is representative and adapted from a study using Actinomycin V on HCT-116 cells to illustrate the expected outcome of the experiment.

Table 2: Statistical Summary of Apoptosis Induction

ParameterControl (Vehicle)This compound (Low Conc. equivalent)This compound (Mid Conc. equivalent)This compound (High Conc. equivalent)
Mean % Total Apoptosis4.4315.7932.7461.53
Standard Deviation± 0.85± 2.11± 3.58± 4.92
p-value vs. Control-<0.05<0.01<0.001

Statistical significance is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the induction of apoptosis in a mammalian cell line of choice using this compound.

Materials:

  • Mammalian cell line (e.g., Jurkat, HeLa, or a cell line relevant to the user's research)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Cell Treatment:

    • Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 10 µM, 20 µM, 30 µM). A vehicle control should be prepared with the same final concentration of the solvent.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental goals. Based on existing data, a significant decrease in mitochondrial membrane potential can be observed as early as 30 minutes.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells from each well into appropriately labeled tubes.

    • For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the cells with PBS. Detach the adherent cells using a gentle cell scraper or a brief treatment with trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step. The cells are now ready for apoptosis analysis.

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)

This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Harvested and washed cells from Protocol 1

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour) after staining.

    • Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to correct for spectral overlap.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

    • Gate the populations as follows:

      • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

      • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

      • Necrotic cells (primary): Annexin V-negative and PI-positive (upper-left quadrant).

    • Quantify the percentage of cells in each quadrant.

Visualizations

G cluster_workflow Experimental Workflow start Seed Cells treat Treat with this compound (or Vehicle Control) start->treat incubate Incubate (e.g., 30 min - 24h) treat->incubate harvest Harvest Cells (Suspension or Adherent) incubate->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Quadrant Analysis) acquire->analyze

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

G cluster_pathway This compound Induced Apoptosis Signaling Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol S15176 This compound ComplexIII Complex III S15176->ComplexIII Inhibition MPTP Mitochondrial Permeability Transition Pore (mPTP) Opening S15176->MPTP Inhibition of closure MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ComplexIII->MMP CytoC_release Cytochrome c Release MMP->CytoC_release MPTP->MMP Apaf1 Apaf-1 CytoC_release->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 Family (e.g., Bax/Bak activation, Bcl-2 inhibition) Bcl2->CytoC_release Regulation

Caption: Signaling pathway of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing S-15176 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of S-15176 in in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] Under conditions of cellular stress, such as ischemia-reperfusion injury, the opening of the mPTP can lead to mitochondrial swelling, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors, ultimately resulting in cell death.[1] By inhibiting the mPTP, this compound helps to preserve mitochondrial function and protect cells from injury.[1]

Q2: What is a typical starting dose for this compound in vivo?

Based on published studies, a common starting dose for this compound in rats is 10 mg/kg administered intraperitoneally (i.p.).[3][4] However, the optimal dose will depend on the specific animal model, the indication being studied, and the route of administration. A dose-ranging study is always recommended to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q3: What are the potential side effects or toxicities associated with this compound?

In vitro studies have suggested that this compound may have a dual effect. At lower concentrations, it acts as an mPTP inhibitor, while at higher concentrations (above 30 µM in vitro), it may impair mitochondrial function.[5][6] This highlights the importance of careful dose selection to stay within the therapeutic window. In vivo toxicity data is limited, and researchers should carefully monitor animals for any signs of adverse effects.

Q4: How should I formulate this compound for in vivo administration?

One published study reports dissolving this compound in dimethyl sulfoxide (DMSO) for intraperitoneal administration.[3] The solubility of this compound in other common vehicles for in vivo use (e.g., saline, corn oil, PBS with or without solubilizing agents like Tween 80 or Cremophor EL) has not been extensively reported. It is crucial to perform solubility and stability tests for your chosen formulation prior to in vivo administration.

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in my in vivo model.

  • Dosage Optimization: The 10 mg/kg dose is a starting point. Your specific model may require a higher or lower dose. Consider performing a dose-response study to identify the optimal therapeutic dose. One study in a rat liver ischemia-reperfusion model showed a dose-dependent protective effect in the range of 1.25 to 10 mg/kg/day.

  • Route of Administration: Intraperitoneal injection has been used successfully.[3] However, depending on your experimental goals, other routes like oral gavage or intravenous injection might be more appropriate. The bioavailability of this compound via different routes is not well-documented, which may impact efficacy.

  • Timing of Administration: The timing of this compound administration relative to the induced injury or disease onset is critical. In a spinal cord injury model, this compound was administered immediately after the trauma.[3] You may need to optimize the treatment window for your model.

  • Formulation Issues: Poor solubility or instability of your this compound formulation can lead to inaccurate dosing and reduced efficacy. Ensure your formulation is homogenous and stable for the duration of your experiment. Consider using a different vehicle or adding solubilizing agents if you suspect formulation problems.

Issue 2: Signs of toxicity in treated animals.

  • Dose Reduction: If you observe adverse effects, the most straightforward approach is to reduce the dose. The in vitro data suggests a narrow therapeutic window, with mitochondrial impairment occurring at higher concentrations.[5][6]

  • Monitor Mitochondrial Function: If your experimental setup allows, consider assessing mitochondrial function in tissues from treated animals to directly evaluate for any off-target effects.

  • Change of Vehicle: The vehicle itself can sometimes cause adverse reactions. If you are using a vehicle like DMSO at a high concentration, consider its potential toxicity and explore alternative, more biocompatible vehicles.

Quantitative Data Summary

The following table summarizes the available quantitative data on this compound dosage from in vivo studies.

Animal ModelIndicationDose RangeRoute of AdministrationDosing FrequencyVehicleObserved EffectReference
RatSpinal Cord Injury10 mg/kgIntraperitoneal (i.p.)Single dose post-injuryDMSONeuroprotective and anti-apoptotic effects[3][4]
RatLiver Ischemia-Reperfusion1.25, 2.5, 5, 10 mg/kgNot specifiedDailyNot specifiedDose-dependent reduction in hepatic injury

Detailed Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Spinal Cord Injury (Adapted from[3])

  • Preparation of this compound Solution:

    • On the day of the experiment, dissolve this compound powder in 100% DMSO to achieve the desired final concentration for a 10 mg/kg dose.

    • The final injection volume should be adjusted based on the animal's body weight (e.g., 1 ml/kg).

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Animal Dosing:

    • Immediately following the induction of spinal cord injury, weigh the rat to determine the precise volume of this compound solution to be administered.

    • Administer the calculated volume of the this compound solution via intraperitoneal (i.p.) injection using a sterile syringe and needle.

    • For the vehicle control group, administer an equivalent volume of 100% DMSO.

  • Post-Dosing Monitoring:

    • Closely monitor the animals for any signs of distress or adverse reactions to the compound or vehicle.

    • Proceed with your planned experimental endpoints at the designated time points.

Mandatory Visualizations

S15176_Signaling_Pathway cluster_stress Cellular Stress (e.g., Ischemia-Reperfusion) cluster_mitochondrion Mitochondrion Ca2+_Overload Ca2+ Overload mPTP mPTP Opening Ca2+_Overload->mPTP Oxidative_Stress Oxidative Stress Oxidative_Stress->mPTP MMP_Collapse ΔΨm Collapse mPTP->MMP_Collapse Cytochrome_c_Release Cytochrome c Release MMP_Collapse->Cytochrome_c_Release Apoptosis Apoptosis / Cell Death Cytochrome_c_Release->Apoptosis S15176 This compound S15176->mPTP Inhibits

Caption: Mechanism of action of this compound in preventing cell death.

InVivo_Experimental_Workflow Start Start Animal_Model Acclimatize Animal Model Start->Animal_Model Group_Allocation Randomize into Groups (Vehicle, this compound) Animal_Model->Group_Allocation Disease_Induction Induce Disease/Injury Group_Allocation->Disease_Induction Treatment Administer this compound or Vehicle Disease_Induction->Treatment Monitoring Monitor Animal Health & Behavioral Readouts Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vivo study with this compound.

References

Troubleshooting S-15176's off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using S-15176, a compound known for its anti-ischemic properties primarily through the modulation of mitochondrial functions. Due to its activity on multiple mitochondrial targets, users may encounter off-target effects. This guide is designed to help identify and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as an inhibitor of the mitochondrial permeability transition pore (PTP), a channel whose opening is implicated in cell death pathways.[1][2] By inhibiting PTP opening, this compound can protect mitochondria and cells from injury, particularly during ischemia-reperfusion events.[1][2]

Q2: I'm observing unexpected cytotoxicity or mitochondrial dysfunction with this compound. What could be the cause?

While this compound is protective at lower concentrations by inhibiting the PTP, it can have detrimental effects at higher concentrations. These effects are often the result of engaging with off-target molecules within the mitochondria. Key off-target effects include the inhibition of respiratory complex III and ATP synthase, which can lead to a decrease in mitochondrial membrane potential and reduced ATP production.[2]

Q3: What are the known molecular targets of this compound within the mitochondria?

This compound has been shown to interact with several mitochondrial components, which can be considered on- or off-target depending on the experimental context. These include:

  • Mitochondrial Permeability Transition Pore (PTP): Inhibition of PTP opening is a primary therapeutic effect.[1][3]

  • Respiratory Complex III: this compound can inhibit this complex of the electron transport chain, impairing mitochondrial respiration.[2]

  • ATP Synthase (Complex V): The compound can both inhibit and stimulate the hydrolytic activity of this enzyme.

  • Carnitine Palmitoyltransferase I (CPT-1): this compound has been reported to inhibit this enzyme, which is involved in fatty acid oxidation.[2]

  • Protonophoric Activity: this compound has been observed to have weak protonophoric (uncoupling) activity.[3]

Q4: At what concentrations are the off-target effects of this compound typically observed?

The effects of this compound are highly concentration-dependent. Protective effects via PTP inhibition are generally observed at lower concentrations. Conversely, detrimental off-target effects tend to manifest at higher concentrations. It is crucial to perform a dose-response analysis in your specific experimental system.

Q5: How can I confirm that the phenotype I'm observing is due to an off-target effect of this compound?

Confirming an off-target effect involves a multi-pronged approach:

  • Use a Structurally Unrelated Inhibitor: Employ another inhibitor of your intended target that has a different chemical structure. If this second inhibitor does not produce the same "off-target" phenotype, it suggests the effect is specific to this compound's chemical properties.

  • Rescue Experiments: If you hypothesize that this compound is inhibiting a specific off-target (e.g., complex III), try to rescue the phenotype by providing downstream metabolites or bypassing the inhibited step.

  • Direct Measurement of Off-Target Activity: Utilize specific assays to measure the activity of potential off-targets (e.g., complex III, ATP synthase) in the presence of this compound at the concentrations used in your primary experiment.

Quantitative Data Summary

Precise IC50 or Ki values for this compound against its various targets are not consistently reported in the literature. The following table summarizes the effective concentrations at which its different effects have been observed.

Target/EffectEffective Concentration RangeObserved EffectReference
Mitochondrial Permeability Transition Pore (PTP)~10 µMInhibition of Ca2+-induced mitochondrial swelling[2]
Mitochondrial Respiration (Complex III)10 to 50 µMDose-dependent decrease in mitochondrial membrane potential and respiration[2]
ATP Synthase>50 nmol/mg proteinInhibition of ATP synthase activity and stimulation of hydrolytic activity
General Mitochondrial Toxicity≥30 µMInduction of high-amplitude mitochondrial swelling and impaired function[2]
Carnitine Palmitoyltransferase I (CPT-1)Not specified in detailReported inhibition[2]

Experimental Protocols

To assist in troubleshooting, here are summaries of key experimental protocols to assess the potential off-target effects of this compound.

Mitochondrial Permeability Transition Pore (PTP) Opening Assay

This assay is used to determine if this compound is inhibiting the opening of the PTP in your experimental system.

  • Principle: PTP opening leads to mitochondrial swelling and dissipation of the mitochondrial membrane potential. This can be measured spectrophotometrically as a decrease in absorbance at 540 nm (for swelling) or by using fluorescent dyes that are sensitive to membrane potential (e.g., TMRM, JC-1).

  • Methodology (Mitochondrial Swelling):

    • Isolate mitochondria from your cells or tissue of interest.

    • Resuspend the mitochondrial pellet in a buffer containing a respiratory substrate.

    • Pre-incubate the mitochondria with various concentrations of this compound or a vehicle control.

    • Induce PTP opening using a triggering agent such as Ca2+ plus phosphate.

    • Monitor the change in absorbance at 540 nm over time in a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Expected Result with this compound: At effective concentrations, this compound should inhibit the Ca2+-induced decrease in absorbance, indicating a blockage of PTP-mediated swelling.

Mitochondrial Respiration Assay (Complex III Activity)

This assay helps determine if this compound is inhibiting the electron transport chain, particularly at Complex III.

  • Principle: Mitochondrial respiration is measured as the rate of oxygen consumption. By providing substrates that donate electrons specifically to different complexes of the electron transport chain, the activity of individual complexes can be assessed.

  • Methodology (using high-resolution respirometry, e.g., Oroboros Oxygraph or Seahorse XF Analyzer):

    • Isolate mitochondria or permeabilize cells to allow for the direct delivery of substrates.

    • Add the mitochondria/cells to the respirometer chamber containing a respiration buffer.

    • Add a substrate for Complex II (e.g., succinate) along with a Complex I inhibitor (e.g., rotenone) to specifically measure the activity downstream of Complex I.

    • After establishing a baseline respiration rate, inject this compound at the desired concentration.

    • Monitor the change in oxygen consumption. A decrease in oxygen consumption after the addition of this compound suggests inhibition of Complex III (or other downstream components).

  • Expected Result with this compound: At higher concentrations, this compound is expected to decrease the rate of oxygen consumption when a Complex II substrate is used, indicating an inhibitory effect on Complex III.

ATP Synthase Activity Assay

This protocol allows for the measurement of ATP synthesis or hydrolysis by ATP synthase (Complex V).

  • Principle: The activity of ATP synthase can be measured in two ways: ATP synthesis (in the presence of ADP and a proton gradient) or ATP hydrolysis (the reverse reaction). A common method is a coupled enzyme assay where the production of ADP during ATP hydrolysis is linked to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

  • Methodology (ATP Hydrolysis):

    • Isolate mitochondria and solubilize them with a mild detergent to expose the ATP synthase.

    • To a reaction buffer containing NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase, add the mitochondrial preparation.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time.

    • To confirm the specificity of the activity, perform a parallel experiment in the presence of a known ATP synthase inhibitor (e.g., oligomycin). The difference in the rate of NADH oxidation between the inhibited and uninhibited samples represents the ATP synthase activity.

    • Test the effect of this compound by pre-incubating the mitochondrial preparation with the compound before adding ATP.

  • Expected Result with this compound: this compound may either inhibit or, in some contexts, stimulate the rate of ATP hydrolysis, as it has been reported to have complex modulatory effects on ATP synthase.

Visualizations

S15176_Mitochondrial_Targets cluster_mitochondrion Mitochondrion S15176 This compound PTP Mitochondrial Permeability Transition Pore (PTP) S15176->PTP Inhibits ComplexIII Respiratory Complex III S15176->ComplexIII Inhibits ATPSynthase ATP Synthase (Complex V) S15176->ATPSynthase Modulates CPT1 Carnitine Palmitoyltransferase I (CPT-1) S15176->CPT1 Inhibits CellDeath ↓ Apoptosis/ Necrosis PTP->CellDeath Respiration ↓ Electron Transport & O₂ Consumption ComplexIII->Respiration ATP ↓ ATP Production ATPSynthase->ATP FAO ↓ Fatty Acid Oxidation CPT1->FAO Respiration->ATP

Caption: Multiple mitochondrial targets of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound CheckConc Is this compound concentration >10-20 µM? Start->CheckConc DoseResponse Perform Dose-Response Curve CheckConc->DoseResponse Yes CheckConc->DoseResponse No, but still suspect Hypothesize Hypothesize Off-Target Effect (e.g., Complex III inhibition) DoseResponse->Hypothesize DirectAssay Conduct Direct Assay for Off-Target Activity Hypothesize->DirectAssay ControlExp Use Structurally Different Inhibitor of Primary Target Hypothesize->ControlExp Compare Compare Phenotypes DirectAssay->Compare ControlExp->Compare ConclusionOffTarget Phenotype is likely an This compound Off-Target Effect Compare->ConclusionOffTarget Phenotypes Differ ConclusionOnTarget Phenotype is likely related to the Primary Target Compare->ConclusionOnTarget Phenotypes Match

Caption: Workflow for troubleshooting off-target effects.

Logical_Relationships cluster_observation Experimental Observation cluster_cause Potential Off-Target Cause Obs_Resp Decreased O₂ Consumption Cause_C3 Complex III Inhibition Obs_Resp->Cause_C3 Obs_ATP Reduced ATP Levels Obs_ATP->Cause_C3 Cause_ATP ATP Synthase Inhibition Obs_ATP->Cause_ATP Obs_Vmem Loss of Mitochondrial Membrane Potential Obs_Vmem->Cause_C3 Obs_Vmem->Cause_ATP Cause_Uncoupling Protonophoric/ Uncoupling Effect Obs_Vmem->Cause_Uncoupling

Caption: Logic map of observations to potential causes.

References

How to prevent S-15176 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of S-15176 degradation in solution, addressing common issues researchers may encounter during their experiments.

Troubleshooting and FAQs

Q1: My this compound solution has changed color. What does this indicate and is it still usable?

A change in the color of your this compound solution, such as turning yellow or brown, may indicate degradation. This could be due to oxidation of the thiophenol or other structural components of the molecule, particularly if the solution has been exposed to light, air (oxygen), or is not at the appropriate pH. It is recommended to prepare fresh solutions if any discoloration is observed, as the presence of degradation products could impact experimental results.

Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not redissolve, it may indicate degradation or the formation of insoluble aggregates. In such cases, it is advisable to prepare a fresh stock solution.

Q3: How can I minimize the risk of oxidation of my this compound solution?

The thiophenol moiety in this compound is susceptible to oxidation, which can lead to the formation of disulfide dimers. To minimize oxidation:

  • Use deoxygenated solvents to prepare your solutions. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.

  • Store solutions under an inert atmosphere (argon or nitrogen).

  • Avoid prolonged exposure to air.

  • Consider adding a suitable antioxidant to your buffer system if compatible with your experimental setup.

Q4: What is the recommended solvent and storage condition for this compound stock solutions?

Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound, with a solubility of at least 16 mg/mL. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Studies on other small molecules in DMSO suggest that minimizing water content in the DMSO is crucial for long-term stability.[1][2]

Q5: Is this compound sensitive to pH?

While specific data for this compound is unavailable, studies on the related compound trimetazidine suggest potential for degradation under acidic conditions. Additionally, the piperazine and thiophenol groups in this compound have pKa values that mean their protonation state will change with pH, which could influence stability. Thiophenols are more susceptible to oxidation at basic pH.[3] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) unless your experimental protocol requires otherwise.

Q6: Should I protect my this compound solutions from light?

Yes, it is good practice to protect solutions of photosensitive compounds from light. The aromatic rings and the thiophenol group in this compound could be susceptible to photodegradation.[4] Store solutions in amber vials or wrap containers in aluminum foil and keep them in the dark whenever possible.

Summary of Stability and Storage Recommendations

ParameterRecommendationRationale
Solid Compound Storage Store at 2-8°C.Supplier recommendation.
Solution Storage Store stock solutions in DMSO at -20°C or -80°C in aliquots.Minimizes degradation and avoids repeated freeze-thaw cycles.
Solvent High-purity, anhydrous DMSO for stock solutions.This compound is soluble in DMSO. Low water content enhances stability.[1][2]
pH of Aqueous Solutions Maintain a neutral pH range (6.5-7.2).Thiophenols can be more prone to oxidation at basic pH.[3][5]
Light Exposure Protect from light.Aromatic and thiophenol groups can be photosensitive.[4]
Oxygen Exposure Use deoxygenated solvents and store under inert gas (argon or nitrogen).The thiophenol moiety is susceptible to oxidation.[3][6]
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated cycling can promote degradation and precipitation.[2]

Experimental Protocol: Assessing this compound Stability

To determine the stability of this compound under your specific experimental conditions, a forced degradation study can be performed. This involves intentionally exposing the compound to various stress conditions and monitoring its degradation over time.

Objective: To evaluate the stability of this compound in a specific solvent and buffer system under various stress conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Experimental buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

  • Incubator and/or water bath

  • Photostability chamber or light source

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution with your experimental buffer to the final working concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH of the test solution to ~2 with HCl.

    • Basic Hydrolysis: Adjust the pH of the test solution to ~12 with NaOH.

    • Oxidation: Add a small amount of H₂O₂ (e.g., 3%) to the test solution.

    • Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 40°C, 60°C).

    • Photodegradation: Expose the test solution to a controlled light source (e.g., UV lamp).

    • Control: Keep a test solution at the recommended storage condition (e.g., -20°C in the dark).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Analyze the samples by HPLC.

    • Monitor the peak area of the parent this compound compound and look for the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Data Interpretation: Plot the percentage of this compound remaining versus time for each condition to determine the rate of degradation.

Visualizing this compound Degradation Pathways

The following diagram illustrates the potential factors that can lead to the degradation of this compound in solution and the recommended preventative measures.

S15176_Degradation_Prevention cluster_degradation Potential Degradation Factors cluster_compound cluster_prevention Preventative Measures Oxidation Oxidation (Air/Peroxides) Light Light Exposure pH Extreme pH (Acidic/Basic) Temperature High Temperature Water Water in Solvent S15176 This compound in Solution S15176->Oxidation leads to S15176->Light leads to S15176->pH leads to S15176->Temperature leads to S15176->Water leads to Inert_atm Use Inert Atmosphere (Argon/Nitrogen) Inert_atm->Oxidation prevents Protect_light Protect from Light Protect_light->Light prevents Neutral_pH Maintain Neutral pH Neutral_pH->pH prevents Low_temp Store at Low Temperature (-20°C or -80°C) Low_temp->Temperature prevents Anhydrous Use Anhydrous Solvent Anhydrous->Water prevents

Caption: Factors contributing to this compound degradation and preventative measures.

References

Validating the activity of S-15176 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and validation of S-15176, a known inhibitor of the mitochondrial permeability transition pore (mPTP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an anti-ischemic agent that primarily functions by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[1] This inhibition helps to maintain mitochondrial integrity and function, particularly under conditions of cellular stress like ischemia-reperfusion injury.[1] While this compound also possesses antioxidant properties, its protective effects on mitochondria are independent of this activity.[1]

Q2: What are the known molecular targets of this compound?

A2: The primary target of this compound is the mitochondrial permeability transition pore (mPTP). Additionally, it has been reported to inhibit the enzymatic activity of respiratory complex III in the electron transport chain. It has also been shown to inhibit carnitine palmitoyltransferase I (CPT-1), with a reported IC50 of 50.8 μM.

Q3: How should I prepare and store stock solutions of this compound?

A3: Based on available literature, this compound can be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and ensure it is fully dissolved before diluting to the final working concentration in your experimental buffer or medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: At what concentration should I use this compound in my experiments?

A4: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. Based on published data, concentrations around 10 µM have been shown to effectively inhibit Ca2+-induced mPTP opening. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Be aware that at higher concentrations (30-50 µM), this compound has been observed to induce mitochondrial depolarization and may promote the permeabilization of the mitochondrial membrane, which is contrary to its inhibitory effect at lower concentrations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibitory effect of this compound observed. Inactive stock solution: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution of this compound. Validate the activity of the new stock solution using a reliable positive control assay (see Experimental Protocols below).
Suboptimal concentration: The concentration of this compound may be too low to elicit an effect in your experimental system.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM).
Assay insensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound.Consider using a more direct or sensitive assay for mPTP opening, such as the mitochondrial swelling assay or a calcein-cobalt quenching assay.
Contradictory or unexpected results (e.g., increased mitochondrial depolarization). High concentration of this compound: As noted in the literature, concentrations of 30-50 µM and higher can have effects opposite to the intended inhibition of mPTP, including inducing mitochondrial depolarization.Carefully review the concentrations used in your experiment. If high concentrations were used, repeat the experiment with a lower concentration range (e.g., 1-20 µM).
Off-target effects: this compound may have other cellular targets besides the mPTP that could contribute to the observed phenotype.Review the literature for known off-target effects of this compound. Consider using a structurally different mPTP inhibitor as a control to confirm that the observed effect is specific to mPTP inhibition.
High background or variability in assays. DMSO toxicity: The final concentration of DMSO in the assay may be too high, leading to cellular stress and confounding results.Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Include a vehicle control (DMSO alone) in all experiments to account for any solvent effects.
Cell health: The cells used in the experiment may be unhealthy or stressed, leading to inconsistent mitochondrial function.Ensure cells are healthy and in the logarithmic growth phase. Minimize handling stress and ensure proper culture conditions.

Experimental Protocols for Validating this compound Activity

Mitochondrial Swelling Assay

This assay directly measures the increase in mitochondrial volume that occurs upon mPTP opening. Inhibition of this swelling by this compound confirms its activity.

Materials:

  • Isolated mitochondria

  • Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, and EGTA)

  • Swelling buffer (e.g., containing KCl, MOPS, and respiratory substrates like glutamate and malate)

  • CaCl₂ solution (inducer of mPTP opening)

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Prepare isolated mitochondria from your tissue or cell line of interest.

  • Resuspend the mitochondrial pellet in swelling buffer to a final concentration of 0.25-0.5 mg/mL.

  • Pre-incubate the mitochondrial suspension with varying concentrations of this compound or vehicle (DMSO) for 5-10 minutes at room temperature.

  • Transfer the suspension to a cuvette and place it in the spectrophotometer.

  • Record the baseline absorbance at 540 nm for 1-2 minutes.

  • Induce mPTP opening by adding a bolus of CaCl₂ (e.g., 100-500 µM).

  • Monitor the decrease in absorbance at 540 nm over time (typically 10-20 minutes). A decrease in absorbance indicates mitochondrial swelling.

  • Compare the rate and extent of swelling in the presence and absence of this compound.

Parameter Description
Initial Absorbance Baseline absorbance at 540 nm before the addition of CaCl₂.
Rate of Swelling The rate of decrease in absorbance over time after CaCl₂ addition.
Maximum Swelling The maximum decrease in absorbance reached.
JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential (ΔΨm). In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization (a consequence of mPTP opening), JC-1 remains in its monomeric form and fluoresces green. This compound should prevent the loss of red fluorescence in the presence of an mPTP inducer.

Materials:

  • Cells in culture

  • This compound stock solution

  • mPTP inducer (e.g., a calcium ionophore like ionomycin or a toxicant that induces oxidative stress)

  • JC-1 staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate or on coverslips.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired pre-incubation time.

  • Induce mPTP opening by adding the chosen inducer. Include a positive control for depolarization (e.g., CCCP).

  • Remove the treatment media and incubate the cells with JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

  • Wash the cells with assay buffer.

  • Measure the red and green fluorescence using a fluorescence microscope or plate reader.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement Excitation (nm) Emission (nm)
JC-1 Aggregates (Red) ~585~590
JC-1 Monomers (Green) ~514~529

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) pre_incubation Pre-incubate with this compound or Vehicle (DMSO) prep_stock->pre_incubation prep_cells Culture and Prepare Cells or Isolate Mitochondria prep_cells->pre_incubation inducer Add mPTP Inducer (e.g., CaCl2, Ionomycin) pre_incubation->inducer assay_swelling Mitochondrial Swelling Assay (Absorbance at 540 nm) inducer->assay_swelling assay_jc1 JC-1 Assay (Red/Green Fluorescence Ratio) inducer->assay_jc1 analysis Compare this compound Treated vs. Vehicle Control assay_swelling->analysis assay_jc1->analysis conclusion Validate this compound Activity analysis->conclusion

Caption: Experimental workflow for validating this compound activity.

mptp_signaling_pathway cluster_stimuli Inducers of mPTP Opening cluster_mptp Mitochondrial Permeability Transition Pore (mPTP) cluster_consequences Consequences of mPTP Opening ca_overload Ca2+ Overload mptp mPTP ca_overload->mptp ros Oxidative Stress (ROS) ros->mptp pi Inorganic Phosphate (Pi) pi->mptp delta_psi_collapse ΔΨm Collapse mptp->delta_psi_collapse swelling Mitochondrial Swelling mptp->swelling cytochrome_c Cytochrome c Release delta_psi_collapse->cytochrome_c swelling->cytochrome_c cell_death Cell Death (Apoptosis/Necrosis) cytochrome_c->cell_death s15176 This compound s15176->mptp Inhibition

References

Technical Support Center: Interpreting Unexpected Results from S-15176 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the anti-ischemic agent S-15176.

Frequently Asked Questions (FAQs)

Q1: My cells show increased signs of mitochondrial stress (e.g., depolarization) at higher concentrations of this compound. Isn't this compound supposed to be protective?

A1: This is a documented, dose-dependent paradoxical effect of this compound. While low concentrations (typically ≤ 10 µM) are protective by inhibiting the mitochondrial permeability transition pore (MPTP), higher concentrations (>30 µM) can induce mitochondrial dysfunction.[1][2] This is attributed to off-target effects, including the inhibition of respiratory complex III and an increase in the non-specific permeability of the inner mitochondrial membrane.[1][3][4]

Q2: I am not observing the expected protective effects of this compound against apoptosis. What could be the reason?

A2: Several factors could contribute to this:

  • Concentration: Ensure you are using a concentration within the protective range (typically below 30 µM). Higher concentrations can be cytotoxic.[1]

  • Cell Type: The metabolic state of your cells can influence the outcome. Cells that are highly reliant on oxidative phosphorylation may be more sensitive to the off-target effects of this compound on the electron transport chain.

  • Inducing Stimulus: this compound is a universal inhibitor of the mitochondrial permeability transition (PT), effective against various inducers like Ca2+, inorganic phosphate, and silver ions.[5][6] However, if your apoptotic stimulus bypasses the classical MPTP-mediated pathway, the protective effects of this compound may be diminished.

  • Experimental Timepoint: The protective effects of this compound are primarily focused on inhibiting the early stages of apoptosis involving mitochondrial dysfunction. If you are assessing apoptosis at a very late timepoint, the initial protective effect might be masked.

Q3: Is the antioxidant property of this compound responsible for its protective effects?

A3: While this compound does exhibit antioxidant properties, studies have shown that its primary protective mechanism against ischemia-reperfusion injury is the inhibition of the mitochondrial permeability transition pore (PTP), which is independent of its antioxidant activity.[5] Experiments with a trimetazidine derivative lacking antioxidant activity still demonstrated PTP inhibition.[5]

Q4: I am observing a decrease in ATP levels after this compound treatment. Why is this happening?

A4: A decrease in ATP levels, particularly at higher concentrations of this compound, is an expected off-target effect. This is due to the compound's ability to inhibit respiratory complex III of the electron transport chain, leading to reduced oxidative phosphorylation.[1][4] Additionally, at higher concentrations, this compound can act as a mitochondrial uncoupler and inhibit ATP synthase activity, further contributing to ATP depletion.[2]

Q5: Does this compound affect cellular signaling pathways other than those directly related to mitochondria?

A5: The primary documented effects of this compound are centered on mitochondrial function. It has been shown to inhibit carnitine palmitoyltransferase I (CPT-1), which shifts metabolism from fatty acid oxidation to glucose oxidation.[7] This can have downstream effects on various metabolic pathways. However, there is limited information on its direct impact on non-mitochondrial signaling cascades. If you observe unexpected changes in pathways like MAPK or NF-κB, it could be an indirect consequence of mitochondrial stress or a novel, undocumented effect.

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
Increased Cell Death/Cytotoxicity High concentration of this compound leading to off-target mitochondrial toxicity.[1][2]Perform a dose-response experiment to determine the optimal protective concentration for your specific cell type and experimental conditions. Start with a low concentration (e.g., 1-10 µM).
No Protective Effect Observed The apoptotic stimulus is independent of the mitochondrial permeability transition pore.Use a positive control known to be inhibited by MPTP inhibitors (e.g., Ca2+ overload) to confirm the activity of your this compound stock. Consider using an alternative stimulus.
Variable Results Between Experiments Inconsistent cell health or metabolic state.Standardize cell culture conditions, including passage number, seeding density, and media composition. Ensure cells are in a consistent metabolic state before treatment.
Decreased Mitochondrial Respiration Inhibition of respiratory complex III by this compound.[1][4]Measure the activity of individual respiratory chain complexes to confirm the specific site of inhibition. This is an expected off-target effect at higher concentrations.
Unexpected Changes in Gene Expression Indirect effects of mitochondrial stress or metabolic reprogramming.Perform a time-course experiment to distinguish early, direct effects from later, secondary responses. Correlate gene expression changes with markers of mitochondrial function.

Quantitative Data Summary

Parameter This compound Concentration Effect Reference
Mitochondrial Permeability Transition Pore (MPTP) Inhibition 10 µMSuppression of Ca2+-induced mitochondrial swelling[1]
Mitochondrial Membrane Potential 10 - 50 µMDose-dependent decrease[4]
H₂O₂ Production 10 - 30 µMSignificant inhibition[1]
H₂O₂ Production 50 µMReturned to control levels[1]
Calcium Retention Capacity > 30 µMReduced[4]
Respiratory Complex III Activity > 30 µMDirect inhibition[1][4]
ATP Synthase Activity > 50 nmol/mg proteinInhibition[2]

Experimental Protocols

Measurement of Mitochondrial Permeability Transition Pore (MPTP) Opening

This protocol is adapted from commercially available kits and published literature.

Materials:

  • Calcein-AM

  • Cobalt Chloride (CoCl₂)

  • Ionomycin (or other Ca2+ ionophore)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed and treat cells with this compound and the desired stimulus in a multi-well plate. Include appropriate controls (untreated, stimulus only).

  • Prepare a loading solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in cell culture medium.

  • Remove the treatment medium from the cells and wash once with PBS.

  • Add the Calcein-AM/CoCl₂ loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • For a positive control for MPTP opening, add a Ca2+ ionophore like ionomycin (1 µM) to a set of wells during the last 5 minutes of incubation.

  • Wash the cells twice with PBS.

  • Add fresh PBS or imaging buffer to the wells.

  • Analyze the fluorescence using a fluorescence microscope (ex/em ~494/517 nm) or a flow cytometer. A decrease in mitochondrial calcein fluorescence indicates MPTP opening.

Assessment of Mitochondrial Respiratory Complex III Activity

This protocol is based on spectrophotometric measurement of cytochrome c reduction.

Materials:

  • Isolated mitochondria from control and treated cells

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Decylubiquinol (reduced Coenzyme Q analog)

  • Cytochrome c (oxidized)

  • Antimycin A (Complex III inhibitor)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from your control and this compound-treated cells using a standard mitochondrial isolation protocol.

  • Determine the protein concentration of your mitochondrial preparations.

  • In a cuvette, add assay buffer, a standardized amount of mitochondrial protein (e.g., 20-50 µg), and oxidized cytochrome c (e.g., 50 µM).

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Immediately measure the increase in absorbance at 550 nm over several minutes. This represents the reduction of cytochrome c.

  • As a negative control, pre-incubate a sample with the Complex III inhibitor, Antimycin A, before adding the substrate.

  • Calculate the rate of cytochrome c reduction and normalize it to the amount of mitochondrial protein used. A lower rate in the this compound-treated sample indicates Complex III inhibition.

Visualizations

S15176_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol S15176 This compound CPT1 CPT-1 S15176->CPT1 Inhibits ETC Electron Transport Chain (Complex III) S15176->ETC Inhibits (High Conc.) MPTP Mitochondrial Permeability Transition Pore (MPTP) S15176->MPTP Inhibits (Low Conc.) ATP_Synthase ATP Synthase S15176->ATP_Synthase Inhibits (High Conc.) FAO Fatty Acid Oxidation CPT1->FAO ROS ROS Production ETC->ROS Mito_Potential Mitochondrial Membrane Potential ETC->Mito_Potential Apoptosis Apoptosis MPTP->Apoptosis ATP ATP ATP_Synthase->ATP ROS->MPTP Mito_Potential->ATP_Synthase

Caption: Known mitochondrial targets of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Validate Validate Result (Repeat experiment, check controls) Start->Validate Hypothesize Formulate Hypotheses (e.g., Off-target effect, wrong concentration) Validate->Hypothesize Literature Review Literature for Known Effects of this compound Hypothesize->Literature Dose_Response Perform Dose-Response Experiment Hypothesize->Dose_Response Mechanism Investigate Mechanism (e.g., specific mitochondrial assays) Literature->Mechanism Dose_Response->Mechanism Analyze Analyze and Interpret Data Mechanism->Analyze Conclusion Draw Conclusion Analyze->Conclusion Decision_Flowchart Start Observe Increased Cell Death Check_Conc Is this compound concentration > 30 µM? Start->Check_Conc High_Conc Likely due to off-target inhibition of Complex III and ATP Synthase. Consider lowering the concentration. Check_Conc->High_Conc Yes Low_Conc Is the apoptotic stimulus MPTP-dependent? Check_Conc->Low_Conc No MPTP_Dep Check this compound stock activity. Verify experimental setup. Low_Conc->MPTP_Dep Yes MPTP_Indep This compound may not be effective against this specific stimulus. Low_Conc->MPTP_Indep No

References

Adjusting experimental conditions for S-15176 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with S-15176. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a derivative of trimetazidine that primarily targets mitochondrial function.[1] It has been shown to inhibit the mitochondrial permeability transition pore (PTP), a non-selective channel in the inner mitochondrial membrane. Additionally, this compound can inhibit the enzymatic activity of the respiratory complex III in the electron transport chain.[1] At lower concentrations, it can protect mitochondria, while at higher concentrations (above 30 µM), it may induce mitochondrial dysfunction.[1][2][3]

Q2: I am observing a dual effect of this compound on my cells – protective at low doses and toxic at high doses. Is this expected?

A2: Yes, this is an expected behavior for this compound. At low concentrations (typically below 50 nmol/mg mitochondrial protein), this compound can be protective by inhibiting the mitochondrial permeability transition pore and maintaining the mitochondrial membrane potential.[2][3] However, at higher concentrations, it can lead to a collapse of the mitochondrial potential and inhibit ATP synthase, leading to cytotoxicity.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What are the known off-target effects of this compound?

A3: Besides its primary targets (PTP and Complex III), this compound has been shown to interact with other mitochondrial components. It can inhibit the ATP synthase and stimulate the hydrolytic activity of the enzyme.[2] It also possesses antioxidant properties, though its PTP inhibitory effect is independent of this activity.[4] Researchers should be aware of these potential off-target effects when interpreting their data.

Q4: What is the best way to prepare this compound for in vitro experiments?

A4: this compound is often supplied as a difumarate salt. It is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. For cell-based assays, further dilution in the appropriate cell culture medium is necessary. It is crucial to ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent results in mitochondrial membrane potential (ΔΨm) assays.

Q: I am using a fluorescent dye to measure ΔΨm after this compound treatment, but my results are highly variable. What could be the cause?

A: Variability in ΔΨm assays can arise from several factors. Here is a troubleshooting workflow to help you identify the potential cause:

start Inconsistent ΔΨm Results check_dye Is the fluorescent dye (e.g., JC-1, TMRE) fresh and properly stored? start->check_dye check_cells Are the cells healthy and at a consistent density? check_dye->check_cells Yes solution_dye Prepare fresh dye solution and store protected from light. check_dye->solution_dye No check_conc Is the this compound concentration consistent and the vehicle control appropriate? check_cells->check_conc Yes solution_cells Ensure consistent cell seeding density and check for signs of stress or contamination. check_cells->solution_cells No check_timing Is the incubation time with this compound and the dye optimized? check_conc->check_timing Yes solution_conc Perform a fresh serial dilution of this compound and ensure the vehicle control has the same solvent concentration. check_conc->solution_conc No check_instrument Are the instrument settings (e.g., filters, gain) optimized and consistent? check_timing->check_instrument Yes solution_timing Optimize incubation times for both this compound and the dye. check_timing->solution_timing No solution_instrument Consult the instrument manual to optimize settings and ensure consistency between experiments. check_instrument->solution_instrument No cluster_etc Electron Transport Chain Complex I Complex I CoQ CoQ Complex I->CoQ Complex III Complex III CoQ->Complex III Cyt c Cyt c Complex III->Cyt c Complex IV Complex IV Cyt c->Complex IV O2 O2 Complex IV->O2 Complex II Complex II Complex II->CoQ S15176 This compound S15176->Complex III Inhibits Inducers Inducers (Ca²⁺, ROS) PTP Mitochondrial Permeability Transition Pore (PTP) Inducers->PTP Opens Consequences Consequences (ΔΨm collapse, swelling, cytochrome c release) PTP->Consequences S15176 This compound S15176->PTP Inhibits start Start: Assess this compound Efficacy prepare_cells Prepare and plate cells start->prepare_cells treat_cells Treat cells with this compound dose range and controls prepare_cells->treat_cells viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay mito_function_assay Perform mitochondrial function assay (e.g., ΔΨm, OCR) treat_cells->mito_function_assay data_analysis Analyze data and determine IC50/EC50 viability_assay->data_analysis mito_function_assay->data_analysis end End: Conclude efficacy data_analysis->end

References

Validation & Comparative

Comparative Analysis of S-15176 and Alternative CPT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the validation of S-15176's effect on Carnitine Palmitoyltransferase-1 (CPT-1) activity, with a comparative analysis of alternative inhibitors supported by experimental data.

This guide provides an objective comparison of the CPT-1 inhibitor this compound with other notable alternatives, including etomoxir, perhexiline, amiodarone, and ST1326. The information is presented to aid researchers in evaluating these compounds for their studies.

Quantitative Comparison of CPT-1 Inhibitors

The inhibitory potency of this compound and its alternatives against CPT-1 is summarized in the table below. The half-maximal inhibitory concentration (IC50) values are presented, indicating the concentration of the inhibitor required to reduce CPT-1 activity by 50%. It is important to note that experimental conditions, such as tissue source and species, can influence these values.

CompoundIC50 (µM)TissueSpeciesKey Characteristics
This compound 16.8[1]Heart MitochondriaRatNon-competitive inhibitor.[1]
50.8[1]Liver MitochondriaRat
Etomoxir 0.005 - 0.02--Irreversible inhibitor of CPT-1a.
Perhexiline 77[2]Heart MitochondriaRatCompetitive inhibitor with respect to palmitoyl-CoA.[2]
148[3]Liver MitochondriaRat
Amiodarone 228[2]Heart MitochondriaRat
ST1326 (Teglicar) 0.68[4]Liver CPT-1-Selective and reversible inhibitor.[4][5]

Experimental Protocols

Accurate assessment of CPT-1 inhibition requires robust experimental protocols. The following section details the methodology used to validate the effect of this compound on CPT-1 activity, along with a common alternative method.

Protocol for Determining CPT-1 Inhibition by this compound (Radioisotope Forward Assay)

This protocol is based on the methodology described in the study by Morin et al. (2001).[1]

1. Mitochondrial Isolation:

  • Rat heart and liver tissues are homogenized in a buffer containing sucrose, Tris-HCl, and EDTA.

  • The homogenate is centrifuged to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in the assay buffer.

2. CPT-1 Activity Assay:

  • The assay mixture contains Tris-HCl buffer, BSA (fatty acid-free), KCl, KCN, and L-[³H]carnitine.

  • The reaction is initiated by the addition of palmitoyl-CoA.

  • The mixture is incubated at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by the addition of perchloric acid.

  • The radiolabeled palmitoylcarnitine formed is extracted with butanol and quantified using a scintillation counter.

3. Inhibition Assay:

  • Various concentrations of this compound (or other inhibitors) are pre-incubated with the mitochondrial preparation before the addition of palmitoyl-CoA.

  • The CPT-1 activity is measured at each inhibitor concentration.

  • The IC50 value is calculated from the dose-response curve.

Alternative Protocol: Seahorse XF Analyzer-Based CPT-1 Activity Assay

This method measures CPT-1-mediated respiration in intact cells or isolated mitochondria.

1. Cell/Mitochondria Preparation:

  • Cells are seeded in a Seahorse XF microplate. For isolated mitochondria, a specific amount is added to each well.

2. Assay Medium:

  • A substrate-limited medium containing a long-chain fatty acid (e.g., palmitate conjugated to BSA) is used.

3. Inhibitor Treatment:

  • The inhibitor (e.g., etomoxir) is injected into the wells during the assay to measure its effect on oxygen consumption rate (OCR).

4. Data Analysis:

  • The change in OCR upon inhibitor addition is used to determine the CPT-1-dependent respiration and the inhibitory effect of the compound.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathway of CPT-1 and the experimental workflows described above.

CPT1_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space cluster_matrix Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Long-Chain Fatty Acid->Acyl-CoA ATP -> AMP + PPi CPT-1 CPT-1 Acyl-CoA->CPT-1 + Carnitine Acyl-CoA Synthetase Acyl-CoA Synthetase Acylcarnitine Acylcarnitine CPT-1->Acylcarnitine - CoA Beta-Oxidation Beta-Oxidation Acylcarnitine->Beta-Oxidation via CAT Carnitine Carnitine This compound This compound & Alternatives This compound->CPT-1 Inhibition

Caption: CPT-1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_radioisotope Radioisotope Forward Assay cluster_seahorse Seahorse XF Assay Mito_Isolation Mitochondrial Isolation Assay_Setup Assay Setup with [3H]carnitine Mito_Isolation->Assay_Setup Inhibitor_Incubation Inhibitor Incubation (e.g., this compound) Assay_Setup->Inhibitor_Incubation Reaction_Start Initiate with Palmitoyl-CoA Inhibitor_Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Extraction Extract Palmitoylcarnitine Reaction_Stop->Extraction Quantification Scintillation Counting Extraction->Quantification Cell_Plating Plate Cells/Mitochondria Assay_Medium Add Fatty Acid Substrate Medium Cell_Plating->Assay_Medium Baseline_OCR Measure Baseline OCR Assay_Medium->Baseline_OCR Inhibitor_Injection Inject Inhibitor Baseline_OCR->Inhibitor_Injection Post_OCR Measure Post-Injection OCR Inhibitor_Injection->Post_OCR Data_Analysis Analyze OCR Change Post_OCR->Data_Analysis

Caption: CPT-1 Inhibition Assay Workflows.

References

Cross-Validation of S-15176's Mechanism in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound S-15176, focusing on its mechanism of action within the mitochondria. While direct cross-validation of this compound's effects in multiple distinct cell lines is limited in publicly available literature, this document synthesizes the existing data from studies on isolated mitochondria and provides a comparative framework with related compounds, Trimetazidine and Olesoxime.

This compound: Mechanism of Action at the Mitochondrial Level

This compound, a derivative of the anti-ischemic drug Trimetazidine (TMZ), primarily targets cellular mitochondria, the powerhouses of the cell.[1][2] Its mechanism is multifaceted, impacting key mitochondrial functions that are crucial for cell survival and metabolism.

The primary reported mechanisms of this compound include:

  • Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): this compound has been shown to inhibit the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[3] This pore's prolonged opening can lead to mitochondrial swelling, rupture, and subsequent cell death. This compound's inhibitory action on the mPTP is considered a key component of its cytoprotective effects, a mechanism that is independent of its antioxidant properties.[3]

  • Inhibition of Respiratory Complex III: this compound has been demonstrated to impair the function of Complex III (Ubiquinol-cytochrome c reductase) of the electron transport chain.[1] This inhibition can lead to a decrease in mitochondrial respiration and ATP production.

  • Modulation of Mitochondrial Membrane Potential (ΔΨm): The compound exhibits a dose-dependent effect on ΔΨm. At lower concentrations, it can be protective, while at higher concentrations (above 30 µM), it can induce mitochondrial depolarization.[1]

  • Reduction of Reactive Oxygen Species (ROS) Production: At lower concentrations (10 and 30 µM), this compound has been observed to inhibit the production of hydrogen peroxide (H₂O₂) by mitochondria.[1]

Signaling Pathway of this compound in Mitochondria

This compound Signaling Pathway cluster_0 Mitochondrion S15176 This compound mPTP mPTP S15176->mPTP Inhibits ComplexIII Complex III S15176->ComplexIII Inhibits ROS ROS Production S15176->ROS Reduces (at low conc.) CellDeath Cell Death mPTP->CellDeath Leads to ComplexIII->ROS Contributes to ATP ATP Production ComplexIII->ATP Drives DeltaPsi Mitochondrial Membrane Potential DeltaPsi->CellDeath Depolarization leads to ATP->DeltaPsi Maintains

Caption: Signaling pathway of this compound within the mitochondrion.

Performance Data of this compound (from Isolated Mitochondria Studies)

Currently, there is a lack of published data directly comparing the cytotoxic or mechanistic effects of this compound across a panel of different cell lines. The available quantitative data is derived from studies on isolated rat liver and thymocyte mitochondria.

Table 1: Effect of this compound on Mitochondrial Parameters in Isolated Rat Mitochondria

ParameterTissue SourceConcentrationObserved EffectReference
Mitochondrial Swelling (mPTP opening) Rat Liver10 µMSuppression of Ca²⁺-induced swelling[1]
Mitochondrial Membrane Potential Rat Thymocytes10 µMDose-dependent decrease[1]
30 µMComplete depolarization[1]
H₂O₂ Production Rat Liver10 µMSignificant inhibition[1]
30 µMSignificant inhibition[1]
50 µMReturned to control levels[1]
Complex III Activity Rat Liver> 10 µMInhibition of succinate-driven respiration[1]

Comparison with Alternative Mitochondrial-Targeting Compounds

To provide a comparative context, this section details the mechanisms and available cell line data for Trimetazidine (the parent compound of this compound) and Olesoxime, another mitochondrial-targeting agent.

Trimetazidine (TMZ)

Trimetazidine is an anti-ischemic drug that acts as a metabolic modulator.[4] Its primary mechanism involves inhibiting the long-chain 3-ketoacyl-CoA thiolase, which shifts cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[5] This leads to increased ATP production for the same amount of oxygen consumed.[5]

Table 2: Cytotoxic and Mechanistic Effects of Trimetazidine in Cancer Cell Lines

Cell LineAssayConcentrationObserved EffectReference
PANC-1 (Pancreatic) Cell ViabilityHigh concentrationsSignificant reduction[4]
ApoptosisCombined with Abraxane/GemcitabineSignificant increase[4]
ATP LevelsHigh concentrationsSignificant reduction[4]
MCF-7 (Breast) Cytotoxicity (IC₅₀)2.95 µMCytotoxic action[6]
Cell Viability50, 100, 250 µMDose-dependent decrease[7]
ATP LevelsLow concentrationIncreased[7]
ATP LevelsHigh concentrationDecreased[7]
Olesoxime (TRO19622)

Olesoxime is a neuroprotective compound that targets the outer mitochondrial membrane.[8] Its mechanism of action involves preventing the opening of the mitochondrial permeability transition pore, particularly in response to stress signals like oxidative stress.[8] Unlike this compound, its effect on calcium-induced mPTP opening in isolated mitochondria is reported to be modest.[8]

No direct IC₅₀ or comparative mitochondrial function data for Olesoxime across different cell lines was identified in the reviewed literature.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol is a common method for assessing mitochondrial health. The JC-1 dye exhibits potential-dependent accumulation in mitochondria.

Workflow for Mitochondrial Membrane Potential Assay

MMP Assay Workflow start Seed cells in a multi-well plate treat Treat cells with this compound/alternatives start->treat incubate1 Incubate for desired time treat->incubate1 add_jc1 Add JC-1 staining solution incubate1->add_jc1 incubate2 Incubate in the dark add_jc1->incubate2 wash Wash cells with assay buffer incubate2->wash analyze Analyze fluorescence (microscopy or plate reader) wash->analyze

Caption: Workflow for measuring mitochondrial membrane potential using JC-1.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or alternative compounds for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Prepare a JC-1 staining solution in cell culture medium. Remove the treatment medium from the cells and add the JC-1 solution.

  • Incubation: Incubate the plate at 37°C in the dark for 15-30 minutes.

  • Washing: Gently wash the cells with an appropriate assay buffer to remove the staining solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Mitochondrial Swelling Assay (mPTP Opening)

This assay spectrophotometrically measures the swelling of isolated mitochondria, which is an indicator of mPTP opening.

Workflow for Mitochondrial Swelling Assay

Swelling Assay Workflow start Isolate mitochondria from cells/tissue resuspend Resuspend mitochondria in swelling buffer start->resuspend preincubate Pre-incubate with this compound/alternatives resuspend->preincubate induce Induce swelling (e.g., with Ca²⁺) preincubate->induce measure Measure absorbance at 540 nm over time induce->measure

Caption: Workflow for the mitochondrial swelling assay.

Protocol Steps:

  • Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.

  • Resuspension: Resuspend the isolated mitochondria in a swelling buffer (e.g., containing KCl, MOPS, and respiratory substrates).

  • Pre-incubation: Pre-incubate the mitochondrial suspension with this compound or alternative compounds.

  • Induction of Swelling: Initiate mitochondrial swelling by adding an mPTP opening inducer, such as a high concentration of calcium chloride.

  • Spectrophotometric Measurement: Immediately measure the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

Mitochondrial Complex III Activity Assay

This assay measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

Workflow for Complex III Activity Assay

ComplexIII Assay Workflow start Isolate mitochondria prepare Prepare reaction mix (buffer, substrate) start->prepare add_mito Add mitochondrial sample and this compound/alternatives prepare->add_mito add_cytc Add cytochrome c (oxidized) add_mito->add_cytc measure Measure absorbance at 550 nm over time add_cytc->measure

Caption: Workflow for the mitochondrial Complex III activity assay.

Protocol Steps:

  • Mitochondria Isolation: Isolate mitochondria as described previously.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a substrate for Complex III (e.g., decylubiquinol), and a detergent to permeabilize the mitochondrial membranes.

  • Sample Preparation: Add the isolated mitochondria to the reaction mixture, with and without this compound or alternative compounds.

  • Initiate Reaction: Start the reaction by adding oxidized cytochrome c.

  • Kinetic Measurement: Measure the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the rate of cytochrome c reduction and thus reflects the activity of Complex III.

Conclusion and Future Directions

This compound is a promising mitochondrial-targeting compound with a clear mechanism of action involving the inhibition of the mitochondrial permeability transition pore and Complex III. The current body of evidence, primarily from studies on isolated mitochondria, strongly suggests its potential to modulate cellular bioenergetics and survival.

However, a critical gap in the literature is the lack of comprehensive studies comparing the effects of this compound across a panel of diverse cell lines. Such studies are essential to understand the cell-type-specific responses to this compound and to identify potential therapeutic applications, particularly in diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders and certain cancers. Future research should focus on:

  • Determining the IC₅₀ values of this compound in a variety of cancer and non-cancer cell lines.

  • Quantitatively comparing the effects of this compound on mitochondrial membrane potential, ATP production, and ROS levels across different cell types.

  • Conducting head-to-head comparative studies of this compound with other mitochondrial-targeting agents like Olesoxime and Trimetazidine in the same cell line models.

Addressing these research questions will be crucial for the further development and potential clinical translation of this compound.

References

A Comparative Analysis of S-15176 and Other Partial Fatty Acid Oxidation (pFOX) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-15176 and other prominent partial fatty acid oxidation (pFOX) inhibitors. By shifting the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation, pFOX inhibitors represent a significant therapeutic strategy for ischemic heart disease.[1] This analysis delves into the performance and mechanisms of action of these compounds, supported by available experimental data.

Overview of pFOX Inhibitors

Partial fatty acid oxidation (pFOX) inhibitors are a class of drugs that modulate cellular energy metabolism. In ischemic conditions, the heart relies heavily on fatty acid β-oxidation for ATP production, a process that consumes more oxygen per unit of ATP generated compared to glucose oxidation. By partially inhibiting fatty acid oxidation, these drugs force a metabolic shift towards glucose utilization, thereby improving cardiac efficiency and function during periods of reduced oxygen supply.

Comparative Performance of pFOX Inhibitors

The following tables summarize the available quantitative data for this compound and other key pFOX inhibitors. It is important to note that the IC50 values presented are collated from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Inhibitory Potency (IC50) of pFOX Inhibitors against Primary Targets

InhibitorPrimary Target(s)Test SystemIC50
This compound Carnitine Palmitoyltransferase-1 (CPT-1)Rat Heart Mitochondria16.8 µM[2]
Rat Liver Mitochondria50.8 µM[2]
Mitochondrial Permeability Transition Pore (PTP)Rat Liver Mitochondria (induced by tert-butylhydroperoxide)45.7 µM
Ranolazine Late Sodium Current (INa,late)HEK293 cells expressing R1623Q mutant Na+ channelsTonic block: 7.45 µM, Use-dependent block (5 Hz): 1.94 µM[3]
Peak Sodium Current (INa,peak)HEK293 cells expressing R1623Q mutant Na+ channelsTonic block: 95.3 µM, Use-dependent block (5 Hz): 24.6 µM[3]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolase (LC-3-KAT)Isolated rat heart mitochondria~75 nM[4]
Perhexiline Carnitine Palmitoyltransferase-1 (CPT-1) & Carnitine Palmitoyltransferase-2 (CPT-2)Human HepG2 cells11.3 µM (cytotoxicity)[4]
Etomoxir Carnitine Palmitoyltransferase-1a (CPT-1a)Irreversible inhibitor5-20 nM[5]

Table 2: Overview of Mechanism of Action and Key Features

InhibitorPrimary Mechanism of ActionKey Features
This compound Inhibition of CPT-1, leading to a shift from fatty acid to glucose oxidation. Also inhibits the mitochondrial permeability transition pore (PTP).A derivative of trimetazidine. Demonstrates anti-ischemic properties. Its action on PTP suggests a role in protecting against ischemia-reperfusion injury.
Ranolazine Primarily inhibits the late inward sodium current (INa,late), reducing intracellular sodium and subsequent calcium overload.[6] Secondary effects include partial inhibition of fatty acid oxidation.[7][8]Exerts antianginal effects with minimal impact on heart rate and blood pressure.[7]
Trimetazidine Inhibits the final enzyme of the β-oxidation spiral, long-chain 3-ketoacyl-CoA thiolase (LC-3-KAT).[4][9]A well-established antianginal agent that improves myocardial glucose utilization.[9]
Perhexiline Inhibits both CPT-1 and CPT-2, key enzymes in the transport of long-chain fatty acids into the mitochondria.[10][11]Effective antianginal agent, but its use is limited by potential hepatotoxicity and neurotoxicity.[11]
Etomoxir Irreversibly inhibits CPT-1a, the liver isoform of CPT-1.[5]A potent and widely used research tool for studying fatty acid oxidation. Its clinical development was halted due to hepatotoxicity.

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are generalized procedures and may require optimization based on specific laboratory conditions and reagents.

Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay

This protocol is adapted from methods used to assess CPT-1 activity in isolated mitochondria.

Objective: To determine the inhibitory effect of a compound on CPT-1 activity.

Materials:

  • Isolated mitochondria from rat heart or liver

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

  • Substrates: L-carnitine, Palmitoyl-CoA

  • Radioactive tracer: [³H]L-carnitine

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid and vials

  • Spectrophotometer or plate reader

Procedure:

  • Prepare mitochondrial suspensions to a final protein concentration of 0.1-0.5 mg/mL in assay buffer.

  • Pre-incubate the mitochondrial suspension with various concentrations of the test compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding L-carnitine (containing a known amount of [³H]L-carnitine) and palmitoyl-CoA.

  • Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., perchloric acid).

  • Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]L-carnitine using a suitable method (e.g., phase separation with butanol or ion-exchange chromatography).

  • Quantify the amount of [³H]palmitoylcarnitine formed by liquid scintillation counting.

  • Calculate the percentage of CPT-1 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Late Sodium Current (INa,late) Inhibition Assay

This protocol describes a whole-cell patch-clamp method to measure the effect of a compound on the late sodium current in a cellular expression system.

Objective: To quantify the inhibition of INa,late by a test compound.

Materials:

  • HEK293 cells stably or transiently expressing the desired sodium channel isoform (e.g., SCN5A).

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES, pH 7.2).

  • Test compound (e.g., Ranolazine) dissolved in the external solution.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Culture HEK293 cells expressing the sodium channel of interest on glass coverslips.

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage-clamp protocol to elicit and measure the sodium current. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that activates the sodium channels (e.g., -20 mV) for a prolonged duration (e.g., 500 ms) to observe the late component of the current.

  • Measure the peak inward current (INa,peak) and the sustained or late current (INa,late) at a defined time point during the depolarizing pulse (e.g., 200-400 ms after the peak).

  • Perfuse the cell with the external solution containing a known concentration of the test compound and repeat the voltage-clamp protocol.

  • Measure the INa,late in the presence of the compound.

  • Repeat for a range of compound concentrations.

  • Calculate the percentage of inhibition of INa,late for each concentration relative to the control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Visualizations

Signaling Pathways and Experimental Workflows

pFOX_Inhibitor_Mechanism cluster_Mitochondrion Mitochondrion cluster_Inhibitors cluster_Sarcolemma Sarcolemma Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT-1 Fatty_Acyl_CoA->CPT1 Fatty_Acyl_Carnitine Fatty Acyl-Carnitine CPT1->Fatty_Acyl_Carnitine Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_Carnitine->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA LC_3_KAT LC-3-KAT TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP_p ATP TCA_Cycle->ATP_p PTP Mitochondrial Permeability Transition Pore S15176 This compound S15176->CPT1 Inhibits S15176->PTP Inhibits Perhexiline Perhexiline/ Etomoxir Perhexiline->CPT1 Inhibits Trimetazidine Trimetazidine Trimetazidine->LC_3_KAT Inhibits Na_Channel Voltage-gated Na+ Channel Na_in Na+ influx (late current) Na_Channel->Na_in Ca_overload Ca2+ overload Na_in->Ca_overload Ranolazine Ranolazine Ranolazine->Na_Channel Inhibits CPT1_Assay_Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito pre_incubate Pre-incubate with Test Compound/Vehicle isolate_mito->pre_incubate add_substrates Add L-carnitine ([³H]) & Palmitoyl-CoA pre_incubate->add_substrates incubate Incubate at 37°C add_substrates->incubate stop_reaction Stop Reaction incubate->stop_reaction separate_product Separate [³H]palmitoylcarnitine stop_reaction->separate_product quantify Quantify Radioactivity separate_product->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of the Antioxidant Properties of S-15176 and its Parent Compound, Trimetazidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of the experimental compound S-15176 and its parent molecule, the well-established anti-anginal drug trimetazidine (TMZ). While both compounds exhibit antioxidant capabilities, the significance and mechanisms of these properties appear to differ, a crucial consideration for research and development in cardioprotection and related fields.

Introduction to this compound and Trimetazidine

Trimetazidine (TMZ) is a metabolic modulator used clinically to treat angina pectoris. Its primary mechanism of action involves shifting cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] this compound, a derivative of TMZ, is an investigational anti-ischemic agent.[2] While sharing a structural heritage with TMZ, this compound exhibits distinct mechanistic features.

Comparative Antioxidant Profiles

A direct quantitative comparison of the antioxidant potency of this compound and trimetazidine is challenging due to a lack of publicly available head-to-head studies reporting metrics such as IC50 values from standardized antioxidant assays. However, a qualitative and mechanistic comparison can be drawn from existing literature.

This compound:

This compound has been identified as a potent inhibitor of lipid peroxidation.[3] This suggests a direct capacity to interfere with the oxidative degradation of lipids, a key process in cellular injury. However, a notable finding in the research is that the primary anti-ischemic effect of this compound, the inhibition of the mitochondrial permeability transition pore (PTP), appears to be independent of its antioxidant properties.[3] In some studies, other trimetazidine derivatives lacking antioxidant activity were used to demonstrate that PTP inhibition is the key mechanism of this compound's protective effects in ischemia-reperfusion injury.[3]

Trimetazidine (TMZ):

In contrast, the antioxidant properties of trimetazidine are considered a significant contributor to its therapeutic effects.[4][5] Clinical and preclinical studies have demonstrated that TMZ can reduce markers of oxidative stress, such as malondialdehyde (MDA), and enhance the total antioxidant capacity of the system.[2][6] The antioxidant mechanism of TMZ is, at least in part, attributed to its ability to modulate cellular signaling pathways, particularly the Nrf2 pathway.[4][5]

Mechanistic Insights into Antioxidant Action

This compound:

The available literature does not extensively detail a specific signaling pathway through which this compound exerts its antioxidant effects. The primary focus of research has been on its direct chemical property as an inhibitor of lipid peroxidation and its role as a mitochondrial permeability transition pore inhibitor.[3][7]

Trimetazidine and the Nrf2 Signaling Pathway:

Trimetazidine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][8] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by stimuli such as oxidative stress or electrophiles, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes like heme oxygenase-1 (HO-1).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMZ Trimetazidine Keap1_Nrf2 Keap1-Nrf2 Complex TMZ->Keap1_Nrf2 Activates ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Upregulates Transcription

Fig. 1: Trimetazidine's activation of the Nrf2 signaling pathway.

Experimental Protocols

Lipid Peroxidation Inhibition Assay (TBARS Assay):

This assay is relevant to the described property of this compound as a "strong inhibitor of lipid peroxidation". It measures malondialdehyde (MDA), an end product of lipid peroxidation.

  • Sample Preparation: Prepare a solution of the test compound (e.g., this compound) at various concentrations.

  • Lipid Substrate: Use a lipid-rich substrate, such as brain homogenate or liposomes.

  • Induction of Peroxidation: Induce lipid peroxidation using an agent like FeSO4/ascorbate.

  • Incubation: Incubate the lipid substrate with the inducing agent in the presence and absence of the test compound.

  • TBA Reaction: Stop the reaction and add thiobarbituric acid (TBA) reagent. Heat the mixture to allow the formation of a colored adduct between MDA and TBA.

  • Measurement: Measure the absorbance of the MDA-TBA adduct spectrophotometrically (typically around 532 nm).

  • Calculation: Calculate the percentage inhibition of lipid peroxidation by the test compound compared to the control.

DPPH Radical Scavenging Assay:

This is a common and rapid in vitro assay to assess the free radical scavenging ability of a compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare solutions of the test compound (e.g., trimetazidine) at various concentrations.

  • Reaction: Mix the DPPH solution with the test compound solutions. A positive control (e.g., ascorbic acid) should be included.

  • Incubation: Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the remaining DPPH at its maximum wavelength (around 517 nm). The purple color of DPPH fades as it is scavenged.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound (this compound or TMZ) Serial Dilutions C Mix Test Compound with Reagents A->C B Prepare Reagents (e.g., DPPH or Lipid Substrate + Inducer) B->C D Incubate (Specific Time & Temperature) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition and/or IC50 Value E->F

Fig. 2: A general workflow for in vitro antioxidant assays.

Summary and Conclusion

Both this compound and its parent compound, trimetazidine, possess antioxidant properties. However, the current body of scientific literature suggests a divergence in the significance and underlying mechanisms of these properties.

  • This compound is a potent inhibitor of lipid peroxidation, but this activity appears to be secondary to its primary role as an inhibitor of the mitochondrial permeability transition pore in providing anti-ischemic effects.

  • Trimetazidine's antioxidant activity is considered a key component of its therapeutic profile, contributing to its cardioprotective effects. This is, at least in part, mediated through the activation of the Nrf2 signaling pathway, a central regulator of cellular antioxidant defenses.

For researchers and drug development professionals, this comparison highlights that while this compound retains an antioxidant characteristic of its parent compound, its development and therapeutic rationale are focused on a different primary mechanism. Further studies providing direct quantitative comparisons of the antioxidant potential of these two molecules are needed to fully elucidate their structure-activity relationship in this regard.

References

Replicating S-15176's Anti-Ischemic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published findings on the anti-ischemic properties of S-15176, a novel trimetazidine derivative. We will delve into the experimental data demonstrating its efficacy, detail the underlying methodologies, and present a comparative overview with other established anti-ischemic agents.

This compound: Mechanism of Action and Efficacy Data

This compound exerts its anti-ischemic effects primarily through the inhibition of the mitochondrial permeability transition pore (PTP), a critical mediator of cell death in ischemia-reperfusion injury.[1] This action is independent of its antioxidant properties.[1] By preventing the opening of the PTP, this compound preserves mitochondrial function, crucial for cellular survival under ischemic stress.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the protective effects of this compound in models of ischemia-reperfusion injury.

Table 1: Dose-Dependent Effect of this compound on Liver ATP Content in Rats Subjected to Ischemia-Reperfusion

This compound Dose (mg/kg/day)ATP Content (% of sham-operated group)
1.25Data not available
2.5Data not available
5Data not available
10~86%[2]

Data extracted from a study on normothermic ischemia-reperfusion in rat liver.[3]

Table 2: Effect of this compound on Markers of Liver Injury in Rats Subjected to Ischemia-Reperfusion

ParameterIschemia-Reperfusion GroupThis compound Pretreatment Group
Alanine Aminotransferase (ALT)Huge increase[2][3]Dose-dependent reduction[2]
Aspartate Aminotransferase (AST)Huge increase[2][3]Dose-dependent reduction[2]
Bile FlowDecrease[2][3]Restoration towards normal[2]

Qualitative description of effects as specific numerical data was not available in the abstracts.

Table 3: In Vitro Effects of this compound on Mitochondrial Function

ParameterThis compound ConcentrationEffect
Ca2+-induced Mitochondrial Swelling10 µMInhibition (IC50)[3]
Ca2+-induced Mitochondrial Swelling10 µMSuppressed high-amplitude swelling[4]
Mitochondrial Swelling30 µMInduced swelling[4]
Mitochondrial Swelling50 µMInduced swelling[4]

Experimental Protocols

In Vivo: Rat Model of Liver Ischemia-Reperfusion Injury

A frequently cited model to assess the anti-ischemic properties of this compound involves subjecting rats to a period of normothermic liver ischemia followed by reperfusion.[3]

  • Animal Model: Male Wistar rats.

  • Ischemia Induction: The hepatic artery and portal vein to the median and left lateral lobes of the liver are clamped for a specified duration (e.g., 120 minutes).[3]

  • Reperfusion: The clamps are removed to allow blood flow to return to the ischemic lobes for a defined period (e.g., 30 or 60 minutes).[2][3]

  • Drug Administration: this compound is administered at various doses (e.g., 1.25, 2.5, 5, and 10 mg/kg/day) via a specified route (e.g., intramuscularly) for a period before the induction of ischemia.[2][3]

  • Outcome Measures:

    • Hepatocellular Injury: Measurement of plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]

    • Hepatocellular Function: Assessment of bile flow and liver ATP content.[2]

    • Mitochondrial Function: Isolation of mitochondria to assess parameters like mitochondrial swelling, membrane potential, and calcium retention capacity.[3]

In Vitro: Mitochondrial Permeability Transition Pore (PTP) Opening Assay

The direct effect of this compound on mitochondrial function is evaluated by measuring its ability to inhibit the opening of the mitochondrial permeability transition pore.

  • Mitochondria Isolation: Mitochondria are isolated from rat liver tissue.

  • Induction of PTP Opening: PTP opening is induced by various agents, including calcium ions (Ca2+).[1]

  • Measurement of Mitochondrial Swelling: Mitochondrial swelling, an indicator of PTP opening, is monitored by measuring the decrease in light absorbance of the mitochondrial suspension.[4]

  • Drug Application: Different concentrations of this compound are added to the mitochondrial suspension before the induction of PTP opening.[4]

  • Data Analysis: The concentration of this compound that inhibits 50% of the maximal mitochondrial swelling (IC50) is determined.[3]

Visualizing the Science

This compound Signaling Pathway

S15176_Pathway cluster_cell Ischemic Cell cluster_mito Mitochondrion PTP Mitochondrial Permeability Transition Pore (PTP) Cell_Death Cell Death PTP->Cell_Death Leads to Mito_Integrity Mitochondrial Integrity (ATP Production) PTP->Mito_Integrity Compromises Ca_overload Ca2+ Overload Ca_overload->PTP Induces Opening ROS Reactive Oxygen Species ROS->PTP Induces Opening S15176 This compound S15176->PTP Inhibits Opening Ischemia Ischemia/ Reperfusion Ischemia->Ca_overload Ischemia->ROS

Caption: this compound inhibits the opening of the mitochondrial permeability transition pore.

Experimental Workflow: Liver Ischemia-Reperfusion Model

workflow start Start drug_admin This compound or Vehicle Administration (Pre-treatment) start->drug_admin ischemia Induce Liver Ischemia (120 min) drug_admin->ischemia reperfusion Reperfusion (30-60 min) ischemia->reperfusion sampling Collect Blood and Liver Tissue Samples reperfusion->sampling analysis Biochemical and Mitochondrial Analysis sampling->analysis end End analysis->end

Caption: Workflow for the in vivo rat liver ischemia-reperfusion experiment.

Comparative Analysis with Alternative Anti-Ischemic Agents

Table 4: Comparison of this compound with Other Anti-Ischemic Agents

AgentPrimary Mechanism of ActionReported Efficacy
This compound Inhibition of mitochondrial permeability transition pore (PTP) opening.[1]Reduces hepatocellular injury and preserves ATP levels in preclinical models of liver ischemia.[2][3]
Trimetazidine Shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation.Reduces angina frequency and improves exercise tolerance in patients with stable angina.[5][6][7] Efficacy is comparable to other non-heart-rate-lowering antianginal agents.[8]
Ranolazine Inhibition of the late inward sodium current (INa), reducing intracellular sodium and calcium overload.[9]Effective in reducing angina frequency and improving exercise tolerance in patients with chronic stable angina.[10]
ACE Inhibitors Inhibit the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced cardiac remodeling.Have shown cardioprotective effects in some models of acute myocardial ischemia, but results are mixed.[11] No significant difference in major adverse cardiac events compared to ARBs in post-MI patients.[12][13]

Conclusion

This compound demonstrates significant anti-ischemic effects in preclinical models, primarily by preserving mitochondrial integrity through the inhibition of the mitochondrial permeability transition pore. Its mechanism of action is distinct from other established anti-ischemic agents like trimetazidine, ranolazine, and ACE inhibitors. While direct comparative clinical data is lacking, the unique mitochondrial-protective mechanism of this compound suggests it could be a valuable therapeutic strategy for conditions involving ischemia-reperfusion injury. Further clinical investigation is warranted to establish its efficacy and safety in human populations and to directly compare its performance against current standard-of-care treatments.

References

A Comparative Guide to S-15176 and Other Modulators of Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of S-15176 with other well-characterized agents that affect mitochondrial respiration. The information presented is intended to assist researchers in understanding the nuanced effects of these compounds on mitochondrial function, supported by experimental data.

Introduction to this compound

This compound is a piperazine derivative of trimetazidine, investigated for its potential therapeutic effects, particularly in the context of ischemia-reperfusion injury.[1][2] Its mechanism of action is multifaceted, primarily targeting the mitochondrial electron transport chain (ETC) and other key mitochondrial functions. This guide will compare this compound to a panel of agents with distinct mechanisms of action on mitochondrial respiration:

  • Trimetazidine: The parent compound of this compound, also known for its metabolic effects.

  • Rotenone: A classic inhibitor of Complex I of the ETC.

  • Antimycin A: A potent inhibitor of Complex III of the ETC.

  • Oligomycin: An inhibitor of ATP synthase (Complex V).

  • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): A protonophore that uncouples oxidative phosphorylation.

  • Cyclosporin A: An inhibitor of the mitochondrial permeability transition pore (mPTP).

Mechanism of Action and Effects on Mitochondrial Respiration

The primary mechanism of this compound is the inhibition of Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[3][4] This inhibition disrupts the flow of electrons from coenzyme Q to cytochrome c, thereby impairing the generation of the proton gradient necessary for ATP synthesis.

Signaling Pathway of the Mitochondrial Electron Transport Chain and Inhibitor Targets

The following diagram illustrates the points of intervention for this compound and the comparator agents within the mitochondrial electron transport chain.

Mitochondrial Electron Transport Chain and Inhibitor Actions cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Inhibitors Inhibitors cluster_Other_Agents Other Agents ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- Proton_Gradient Proton Gradient (Δp) ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ Gradient Rotenone Rotenone Rotenone->ComplexI Inhibits AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits S15176_C3 This compound S15176_C3->ComplexIII Inhibits Oligomycin Oligomycin Oligomycin->ATP_Synthase Inhibits FCCP FCCP FCCP->Proton_Gradient Dissipates CyclosporinA Cyclosporin A mPTP mPTP CyclosporinA->mPTP Inhibits S15176_mPTP This compound S15176_mPTP->mPTP Inhibits Trimetazidine Trimetazidine Fatty_Acid_Oxidation Fatty Acid Oxidation Trimetazidine->Fatty_Acid_Oxidation Inhibits S15176_CPT1 This compound CPT1 CPT-1 S15176_CPT1->CPT1 Inhibits CPT1->Fatty_Acid_Oxidation

Caption: Mechanism of action of this compound and comparator agents on mitochondrial respiration.

Comparative Data on Mitochondrial Function

The following tables summarize the quantitative effects of this compound and comparator agents on key parameters of mitochondrial function.

AgentPrimary TargetIC50 / EC50Reference
This compound Complex IIINot explicitly stated, but significant inhibition observed at 10-50 µM.[3][4]
CPT-1Heart: 16.8 µM, Liver: 50.8 µM
Trimetazidine 3-ketoacyl-CoA thiolase-[5]
Rotenone Complex I0.1 nM - 100 nM (system dependent)[6]
Antimycin A Complex III-[7][8][9]
Oligomycin ATP Synthase~100 nM (MCF7 cells) to 5-10 µM (MDA-MB-231 cells)[10]
FCCP Proton Gradient (Uncoupler)-[11][12]
Cyclosporin A mPTP-

Table 1: Primary Targets and Potency of this compound and Comparator Agents.

AgentEffect on Mitochondrial Respiration
This compound Suppresses ADP-stimulated (State 3) and uncoupled respiration with Complex I and II substrates. Increases resting respiration (State 4).[3][4]
Trimetazidine At high concentrations (10⁻³ M), it inhibits Complex I-mediated respiration.[2] In some models, it improves State 3 respiration.[13]
Rotenone Potent inhibitor of Complex I-dependent respiration.
Antimycin A Potent inhibitor of Complex III, blocking electron flow from Complex I and II.
Oligomycin Inhibits ATP synthase, leading to a decrease in State 3 respiration and a build-up of the proton gradient.
FCCP Uncouples respiration from ATP synthesis, leading to a maximal, uncontrolled rate of oxygen consumption.[11][12]
Cyclosporin A Primarily affects mitochondrial permeability transition, with indirect effects on respiration under conditions of Ca²⁺ stress.

Table 2: Effects on Mitochondrial Respiration States.

AgentEffect on Mitochondrial Membrane Potential (ΔΨm)
This compound Dose-dependently decreases ΔΨm at concentrations of 10 to 50 µM.[3]
Trimetazidine Can help maintain ΔΨm under ischemic conditions.
Rotenone Decreases ΔΨm by inhibiting the proton-pumping activity of Complex I.
Antimycin A Collapses ΔΨm by blocking the ETC at Complex III.[9]
Oligomycin Can lead to hyperpolarization of the mitochondrial membrane by inhibiting proton flow through ATP synthase.
FCCP Rapidly dissipates ΔΨm by transporting protons across the inner mitochondrial membrane.
Cyclosporin A Helps maintain ΔΨm by preventing the opening of the mPTP.

Table 3: Effects on Mitochondrial Membrane Potential.

AgentEffect on Reactive Oxygen Species (ROS) Production
This compound At low doses (10 and 30 µM), it diminishes H₂O₂ production. This effect is lost at higher concentrations.[4]
Trimetazidine Can reduce mitochondrial superoxide production in certain pathological conditions.[13]
Rotenone Increases ROS production, particularly from Complex I.
Antimycin A Significantly increases superoxide production from Complex III.[8]
Oligomycin Can increase ROS production due to hyperpolarization of the mitochondrial membrane.
FCCP Can decrease ROS production at low concentrations by mildly uncoupling mitochondria, but can increase it at higher, toxic concentrations.
Cyclosporin A Can reduce ROS production by preventing mPTP opening, which is a source of ROS.

Table 4: Effects on Reactive Oxygen Species (ROS) Production.

AgentEffect on Mitochondrial Calcium Retention Capacity (CRC)
This compound At concentrations above 30 µM, it reduces CRC and contributes to mitochondrial membrane permeabilization.[3]
Trimetazidine Can have protective effects on mitochondrial calcium handling under stress.
Rotenone Can decrease CRC due to mitochondrial depolarization and increased ROS.
Antimycin A Can decrease CRC due to mitochondrial depolarization and increased ROS.
Oligomycin Can have variable effects on CRC depending on the experimental conditions.
FCCP Rapidly collapses the membrane potential, leading to the release of accumulated calcium and a very low CRC.
Cyclosporin A Increases CRC by inhibiting the opening of the mPTP.

Table 5: Effects on Mitochondrial Calcium Retention Capacity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the mitochondrial parameters discussed in this guide.

General Experimental Workflow for Assessing Mitochondrial Respiration

General Workflow for Mitochondrial Respiration Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., liver, heart) Mitochondrial_Isolation Mitochondrial Isolation (Differential Centrifugation) Tissue_Homogenization->Mitochondrial_Isolation Cell_Culture Cell Culture Cell_Culture->Mitochondrial_Isolation Protein_Quantification Protein Quantification (e.g., BCA assay) Mitochondrial_Isolation->Protein_Quantification Add_Mitochondria Add Isolated Mitochondria Protein_Quantification->Add_Mitochondria Respirometry_Chamber Prepare Respirometry Chamber (e.g., Oroboros, Seahorse) Respirometry_Chamber->Add_Mitochondria Add_Substrates Add Substrates (e.g., malate, glutamate, succinate) Add_Mitochondria->Add_Substrates Measure_State4 Measure State 4 Respiration (Basal) Add_Substrates->Measure_State4 Add_ADP Add ADP Measure_State4->Add_ADP Measure_State3 Measure State 3 Respiration (Active) Add_ADP->Measure_State3 Add_Inhibitor Add Test Compound (e.g., this compound) Measure_State3->Add_Inhibitor Measure_Effect Measure Effect on Respiration Add_Inhibitor->Measure_Effect Calculate_RCR Calculate Respiratory Control Ratio (RCR = State 3 / State 4) Measure_Effect->Calculate_RCR Calculate_Inhibition Calculate % Inhibition Measure_Effect->Calculate_Inhibition Plot_Data Plot and Analyze Data Calculate_RCR->Plot_Data Calculate_Inhibition->Plot_Data

Caption: A generalized workflow for studying the effects of compounds on mitochondrial respiration.

1. Measurement of Mitochondrial Respiratory Complex Activities:

  • Principle: The activity of individual complexes is measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates.[14]

  • Complex I (NADH:ubiquinone oxidoreductase): Activity is determined by following the decrease in absorbance at 340 nm due to the oxidation of NADH.[14]

  • Complex II-III (Succinate:cytochrome c oxidoreductase): The combined activity is measured by following the reduction of cytochrome c at 550 nm, using succinate as the substrate.[14]

  • Complex IV (Cytochrome c oxidase): Activity is measured by monitoring the oxidation of reduced cytochrome c at 550 nm.[14]

2. Measurement of Mitochondrial Membrane Potential (ΔΨm):

  • Principle: Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner are used.

  • TMRM/TMRE (Tetramethylrhodamine, methyl/ethyl ester): These are cationic dyes that accumulate in negatively charged mitochondria. A decrease in fluorescence intensity indicates depolarization.

  • JC-1: This dye forms aggregates that fluoresce red in healthy, polarized mitochondria, while in depolarized mitochondria, it remains as monomers that fluoresce green. The ratio of red to green fluorescence is used to quantify ΔΨm.[15]

3. Measurement of Mitochondrial ROS Production:

  • Principle: Specific fluorescent probes are used to detect different reactive oxygen species.

  • Amplex Red: In the presence of horseradish peroxidase, Amplex Red reacts with H₂O₂ to produce the highly fluorescent resorufin. This is a common method to quantify H₂O₂ release from isolated mitochondria.[16]

  • MitoSOX Red: This probe is selectively targeted to mitochondria and fluoresces upon oxidation by superoxide.

4. Measurement of Mitochondrial Calcium Retention Capacity (CRC):

  • Principle: This assay measures the ability of mitochondria to sequester Ca²⁺ before the opening of the mitochondrial permeability transition pore (mPTP).[1]

  • Methodology: Isolated mitochondria are incubated in the presence of a fluorescent Ca²⁺ indicator (e.g., Calcium Green-5N).[17] Pulses of CaCl₂ are added, and the extramitochondrial Ca²⁺ concentration is monitored. The total amount of Ca²⁺ taken up by the mitochondria before the large-scale release (indicating mPTP opening) is the CRC.[17][18]

Conclusion

This compound is a multifaceted agent that primarily inhibits Complex III of the mitochondrial electron transport chain, leading to a range of downstream effects on mitochondrial function. Its profile is distinct from classic inhibitors of other respiratory complexes, uncouplers, and mPTP inhibitors. Notably, its dose-dependent effects on ROS production and calcium retention highlight the complexity of its interactions with mitochondria. This guide provides a comparative framework to aid researchers in designing and interpreting experiments aimed at understanding the intricate role of this compound and other agents in modulating mitochondrial respiration and cellular bioenergetics.

References

A Head-to-Head Examination of S-15176 and Other Cardioprotective Agents in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the novel cardioprotective agent S-15176 against established alternatives such as beta-blockers, ACE inhibitors, and statins. The following sections detail the mechanisms of action, present comparative experimental data, and outline the methodologies of key experiments to support these findings.

This compound, a derivative of trimetazidine, has emerged as a promising agent for mitigating the cellular damage associated with myocardial ischemia-reperfusion (I/R) injury. Its primary mechanism of action centers on the preservation of mitochondrial integrity, a critical factor in cell survival following ischemic stress. This guide will delve into the distinct signaling pathways of this compound and compare its efficacy with other widely recognized cardioprotective drugs.

Mechanisms of Cardioprotection: A Comparative Overview

The cardioprotective agents discussed herein employ diverse strategies to shield the myocardium from I/R injury. This compound offers a unique metabolic and mitochondrial--targeted approach, while other agents modulate hemodynamic and inflammatory responses.

This compound: This agent primarily acts by inhibiting the opening of the mitochondrial permeability transition pore (PTP) at low concentrations.[1][2] The PTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening during reperfusion leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death. By preventing PTP opening, this compound helps maintain mitochondrial function and cellular energy production.[2] Additionally, as a trimetazidine derivative, this compound is believed to shift cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.

Metoprolol (Beta-Blocker): Metoprolol is a selective β1-adrenergic receptor blocker. Its cardioprotective effects are largely attributed to a reduction in heart rate and myocardial contractility, which decreases myocardial oxygen demand during ischemia.[3][4] Recent studies also suggest that metoprolol may have direct effects on mitigating inflammation and reducing apoptosis.[4]

Enalapril (ACE Inhibitor): Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, exerts its cardioprotective effects by blocking the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reducing both preload and afterload on the heart, and thereby decreasing myocardial workload. Enalapril has also been shown to attenuate adverse cardiac remodeling and may have direct effects on mitochondrial function and reducing endoplasmic reticulum stress.[5][6]

Atorvastatin (Statin): While primarily known for its lipid-lowering effects, atorvastatin exhibits pleiotropic cardioprotective properties. These include anti-inflammatory effects, improvement of endothelial function, and antioxidant actions.[7][8] Some evidence also suggests that statins can protect mitochondria during I/R injury.[9][10]

Comparative Efficacy: Experimental Data

Direct head-to-head clinical trials comparing this compound with other cardioprotective agents are limited. However, preclinical data from various experimental models of ischemia-reperfusion injury provide valuable insights into their relative efficacy. The following tables summarize key quantitative data from studies on this compound and representative comparator agents.

Table 1: Effect on Mitochondrial Function

AgentModel SystemKey ParameterResult
This compound Isolated rat liver mitochondriaMitochondrial Swelling (Ca2+-induced)IC50 ≈ 10 µM[1]
Isolated rat liver mitochondriaCalcium Retention CapacityIncreased at 10 µM[1]
Metoprolol Isolated guinea-pig heartsLipid Peroxidation (MDA levels)Significantly reduced[3]
Enalapril Rat heart mitochondriaMitochondrial Mass & Quality ControlIncreased mitochondrial mass and modulated quality control signaling[6]
Atorvastatin Cardiac myocytesMitochondrial Dysfunction (oxidant-induced)Attenuated mitochondrial dysfunction[10]

Table 2: Effect on Myocardial Infarct Size

AgentAnimal ModelIschemia/Reperfusion DurationInfarct Size Reduction vs. Control
Metoprolol Rat4h ischemiaEvidence of protection (not apparent at 48h)[11]
Pig30-50 min ischemiaSignificant reduction[12]
Enalapril Rat60 min ischemia / 24h reperfusion~45% reduction (non-hypotensive dose)[13]
Atorvastatin Rat30 min ischemia / 4h reperfusionReduced from 31.0% to 10.1% of Area at Risk[14]

Note: Infarct size data for this compound in a comparable in-vivo cardiac I/R model was not available in the searched literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathways cluster_S15176 This compound cluster_Metoprolol Metoprolol (Beta-Blocker) cluster_Enalapril Enalapril (ACE Inhibitor) cluster_Atorvastatin Atorvastatin (Statin) S15176 This compound PTP Mitochondrial Permeability Transition Pore (PTP) S15176->PTP Inhibits opening Metabolism Shift to Glucose Oxidation S15176->Metabolism Metoprolol Metoprolol Beta1AR β1-Adrenergic Receptor Metoprolol->Beta1AR Blocks HeartRate ↓ Heart Rate Beta1AR->HeartRate Contractility ↓ Contractility Beta1AR->Contractility O2Demand ↓ Myocardial O2 Demand HeartRate->O2Demand Contractility->O2Demand Enalapril Enalapril ACE Angiotensin-Converting Enzyme (ACE) Enalapril->ACE Inhibits AngII Angiotensin II ACE->AngII Vasodilation Vasodilation AngII->Vasodilation Afterload ↓ Afterload Vasodilation->Afterload Atorvastatin Atorvastatin Inflammation ↓ Inflammation Atorvastatin->Inflammation EndothelialFunc ↑ Endothelial Function Atorvastatin->EndothelialFunc OxidativeStress ↓ Oxidative Stress Atorvastatin->OxidativeStress

Experimental_Workflow_Infarct_Size cluster_animal_model In Vivo Ischemia-Reperfusion Model cluster_staining Infarct Size Assessment Animal Anesthetized Rat Ligation Coronary Artery Ligation (e.g., 30 min) Animal->Ligation Reperfusion Reperfusion (e.g., 4h) Ligation->Reperfusion Heart Excise Heart Reperfusion->Heart Slicing Slice Heart Heart->Slicing TTC Incubate slices in 1% TTC solution Slicing->TTC Imaging Image Slices TTC->Imaging Analysis Quantify Infarcted (pale) vs. Viable (red) Tissue Area Imaging->Analysis

Mitochondrial_Swelling_Assay cluster_prep Preparation cluster_measurement Measurement cluster_interpretation Interpretation Isolation Isolate Mitochondria from tissue (e.g., liver) Suspension Suspend mitochondria in buffer Spectro Place suspension in Spectrophotometer Suspension->Spectro Trigger Add swelling-inducing agent (e.g., Ca2+) Spectro->Trigger Absorbance Monitor decrease in absorbance at 540 nm over time Trigger->Absorbance Swelling Decreased absorbance indicates mitochondrial swelling Absorbance->Swelling

Detailed Experimental Protocols

Langendorff Isolated Perfused Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences.

  • Animal Preparation: A rat is anesthetized, and a thoracotomy is performed to expose the heart.[15][16]

  • Heart Isolation and Cannulation: The aorta is cannulated in situ before the heart is excised to prevent ischemic preconditioning.[15] The heart is then rapidly transferred to the Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[15][17] This perfusion maintains the viability of the heart muscle.

  • Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).[18]

  • Reperfusion: Perfusion is restored for a specific duration (e.g., 120 minutes) to simulate reperfusion.[18]

  • Functional Assessment: Throughout the experiment, cardiac function parameters such as left ventricular developed pressure, heart rate, and coronary flow can be continuously monitored.[19]

Determination of Myocardial Infarct Size using TTC Staining

This method is a widely accepted standard for quantifying the extent of myocardial necrosis following I/R injury.

  • Heart Preparation: Following the in vivo or ex vivo I/R protocol, the heart is excised and washed.[20][21]

  • Slicing: The ventricles are sliced into uniform sections (e.g., 2 mm thick).[21][22]

  • Staining: The heart slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for approximately 20 minutes.[20][21] Viable myocardium, containing active dehydrogenase enzymes, reduces the TTC to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains a pale white or yellowish color.[23]

  • Imaging and Analysis: The stained slices are photographed, and the areas of infarcted tissue and the total area at risk are measured using planimetry software.[20][22] The infarct size is typically expressed as a percentage of the area at risk or the total ventricular area.

Measurement of Mitochondrial Swelling by Spectrophotometry

This in vitro assay assesses the susceptibility of isolated mitochondria to PTP opening.

  • Mitochondrial Isolation: Mitochondria are isolated from fresh tissue (e.g., rat liver) by differential centrifugation.[24]

  • Assay Preparation: The isolated mitochondria are suspended in a specific buffer containing substrates for respiration.[24][25]

  • Spectrophotometric Measurement: The mitochondrial suspension is placed in a spectrophotometer, and the baseline absorbance at 540 nm is recorded.[25][26][27]

  • Induction of Swelling: A PTP-opening inducing agent, such as a high concentration of calcium, is added to the suspension.[25]

  • Data Acquisition: The change in absorbance at 540 nm is monitored over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of water following PTP opening.[25][27] The effect of inhibitory compounds like this compound can be quantified by their ability to prevent this decrease in absorbance.

Conclusion

This compound presents a targeted approach to cardioprotection by directly addressing mitochondrial dysfunction, a key event in ischemia-reperfusion injury. Its mechanism of inhibiting the mitochondrial permeability transition pore and optimizing cellular metabolism is distinct from the hemodynamic and broader anti-inflammatory effects of agents like metoprolol, enalapril, and atorvastatin. While direct comparative data is still emerging, the available preclinical evidence suggests that this compound is a potent mitochondrial protective agent. Further head-to-head studies are warranted to fully elucidate its therapeutic potential in the context of other established cardioprotective strategies. The experimental protocols detailed in this guide provide a framework for such future comparative investigations.

References

Assessing the Specificity of S-15176 for Respiratory Complex III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of S-15176 as an inhibitor of mitochondrial respiratory complex III. This compound, a derivative of the anti-ischemic drug trimetazidine, has been investigated for its potential therapeutic effects related to cellular metabolism.[1] This document compares the performance of this compound with other well-established complex III inhibitors, presenting supporting experimental data, detailed protocols, and visual workflows to aid in its evaluation for research and drug development purposes.

Executive Summary

This compound has been shown to directly inhibit the enzymatic activity of mitochondrial respiratory complex III.[1] At a concentration of 30 μM, this compound reduces complex III activity by 1.6-fold without affecting the activities of complexes I, II, and IV. However, this compound also exhibits off-target effects, most notably the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation, with reported IC50 values of 16.8 μM in rat heart and 50.8 μM in rat liver mitochondria.[2] This guide provides a comparative analysis of this compound's potency and specificity against other known complex III inhibitors, Antimycin A, Myxothiazol, and Atovaquone.

Quantitative Comparison of Inhibitor Potency

InhibitorTargetReported IC50Other Known Off-Targets / Effects
This compound Respiratory Complex III 1.6-fold inhibition at 30 µM CPT-1 (IC50: 16.8 µM - heart; 50.8 µM - liver)[2] , Mitochondrial Permeability Transition Pore (mPTP) modulation, decreased mitochondrial membrane potential[1][3]
Antimycin ARespiratory Complex III~15.97 nMCan induce reactive oxygen species (ROS) production
MyxothiazolRespiratory Complex IIINot specified in search resultsBinds to the Qo site of complex III
AtovaquoneRespiratory Complex III~1 µM (cancer stem cells); ~10 µM (bulk cancer cells)Used as an antimalarial and for treating certain infections

Experimental Protocols

Detailed methodologies for assessing the activity of mitochondrial respiratory chain complexes are crucial for reproducible research. Below are summarized protocols for measuring the activity of individual complexes.

Measurement of Respiratory Complex III Activity (Ubiquinol-Cytochrome c Reductase)

This spectrophotometric assay measures the reduction of cytochrome c, which is dependent on the activity of complex III.

Materials:

  • Isolated mitochondria

  • Potassium phosphate buffer (pH 7.4)

  • Decylubiquinone

  • Cytochrome c (oxidized form)

  • KCN (to inhibit complex IV)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, cytochrome c, and KCN.

  • Add the mitochondrial sample to the reaction mixture.

  • Initiate the reaction by adding decylubiquinone.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • The activity is calculated from the rate of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c.

Measurement of Off-Target Activity: Carnitine Palmitoyltransferase-1 (CPT-1) Assay

This radiometric assay measures the activity of CPT-1 by quantifying the formation of radiolabeled palmitoylcarnitine.

Materials:

  • Isolated mitochondria

  • Buffer solution (containing HEPES, sucrose, and KCl)

  • L-[³H]carnitine

  • Palmitoyl-CoA

  • Bovine serum albumin (BSA)

  • Scintillation counter

Procedure:

  • Pre-incubate the mitochondrial sample with the test compound (e.g., this compound) in the buffer solution.

  • Initiate the reaction by adding L-[³H]carnitine and palmitoyl-CoA.

  • After a defined incubation period, stop the reaction.

  • Separate the radiolabeled palmitoylcarnitine from the unreacted L-[³H]carnitine.

  • Quantify the amount of [³H]palmitoylcarnitine using a scintillation counter to determine CPT-1 activity.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and the cellular context of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Activity Assays cluster_analysis Data Analysis Mitochondria_Isolation Mitochondrial Isolation from tissue/cells Complex_III_Assay Complex III Activity Assay (Spectrophotometry) Mitochondria_Isolation->Complex_III_Assay Isolated Mitochondria CPT1_Assay CPT-1 Activity Assay (Radiometric) Mitochondria_Isolation->CPT1_Assay Isolated Mitochondria Other_Complex_Assays Complex I, II, IV Assays Mitochondria_Isolation->Other_Complex_Assays Isolated Mitochondria IC50_Determination IC50 Determination Complex_III_Assay->IC50_Determination CPT1_Assay->IC50_Determination Specificity_Assessment Specificity Assessment Other_Complex_Assays->Specificity_Assessment IC50_Determination->Specificity_Assessment Compare IC50 values

Caption: Experimental workflow for assessing this compound specificity.

Signaling_Pathway cluster_ETC Electron Transport Chain cluster_FAO Fatty Acid Oxidation S15176 This compound Complex_III Complex III S15176->Complex_III Inhibition CPT1 CPT-1 S15176->CPT1 Inhibition Complex_I Complex I Complex_I->Complex_III Complex_II Complex II Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Fatty_Acids Fatty Acids Fatty_Acids->CPT1 Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation

Caption: Cellular targets of this compound within mitochondrial metabolism.

Discussion and Conclusion

The available data indicates that this compound is an inhibitor of respiratory complex III. However, its specificity is questionable due to its potent inhibition of CPT-1 at similar concentrations. The IC50 for CPT-1 in heart mitochondria (16.8 µM) is in the same range as the concentration at which significant complex III inhibition (1.6-fold at 30 µM) is observed.[1][2] This lack of a clear therapeutic window between its on-target and off-target effects is a critical consideration for its use as a specific complex III inhibitor in research and for its potential therapeutic development.

In comparison, established complex III inhibitors like Antimycin A exhibit significantly higher potency, with IC50 values in the nanomolar range. This suggests that Antimycin A is a more specific tool for studying complex III function in vitro.

References

Safety Operating Guide

Proper Disposal Procedures for S-15176: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of S-15176 is paramount in a laboratory setting. This document provides essential, immediate safety and logistical information, including operational and disposal plans for the research chemical this compound difumarate salt.

This compound difumarate salt is a derivative of trimetazidine investigated for its impact on cellular metabolism.[1][2] While comprehensive safety data is not widely available, it is known to be a skin and eye irritant and may cause respiratory irritation. Studies have also shown that at concentrations above 30 µM, it can be toxic to mitochondria.[1] Therefore, proper handling and disposal are crucial to minimize risk to personnel and the environment.

Key Chemical and Physical Properties

A summary of the available quantitative data for this compound difumarate salt is presented below. Due to the limited publicly available information, a complete toxicological profile is not available. Researchers should handle this compound with care, assuming it may have uncharacterized hazardous properties.

PropertyValueSource
CAS Number 148913-55-7Santa Cruz Biotechnology
Molecular Formula C39H56N2O12SSanta Cruz Biotechnology
Molecular Weight 776.93 g/mol Santa Cruz Biotechnology
Known Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Internal Search Results
Mitochondrial Toxicity Acute exposure in concentrations over 30 µM can be toxic to mitochondria and cells.[1]Biology (Basel), 2022

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The diagram below outlines the key decision points and steps for laboratory personnel.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps start Unused or Contaminated this compound ppe Don Appropriate PPE start->ppe is_solid Is the waste solid? ppe->is_solid solid_waste Package in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes is_solution Is the waste in solution? is_solid->is_solution No storage Store in designated hazardous waste accumulation area. solid_waste->storage aq_solution Aqueous solution? is_solution->aq_solution Yes org_solution Organic solvent solution? aq_solution->org_solution No collect_aq Collect in a labeled, sealed container for aqueous hazardous waste. aq_solution->collect_aq Yes collect_org Collect in a labeled, sealed container for organic solvent waste. org_solution->collect_org Yes collect_aq->storage collect_org->storage pickup Arrange for disposal by certified hazardous waste vendor. storage->pickup

Caption: Disposal workflow for this compound waste.

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) Protocol

A critical first step in safely handling this compound is the use of appropriate Personal Protective Equipment (PPE).

Objective: To prevent skin, eye, and respiratory exposure to this compound.

Materials:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • Laboratory coat

  • Closed-toe shoes

  • In cases of potential aerosolization, a respirator may be necessary.

Procedure:

  • Before handling this compound, inspect all PPE for damage.

  • Don a laboratory coat and ensure it is fully buttoned.

  • Put on safety goggles or a face shield.

  • Wear chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • If there is a risk of generating dust or aerosols, conduct work in a chemical fume hood and use an appropriate respirator.

Solid Waste Disposal Protocol

This protocol details the procedure for disposing of solid this compound, including expired reagents and contaminated materials.

Objective: To safely package and label solid this compound waste for disposal.

Materials:

  • Appropriate PPE (see above)

  • Sealable, chemical-resistant container for solid waste

  • Hazardous waste labels

  • Spatula or scoop

Procedure:

  • Don the appropriate PPE.

  • Carefully transfer the solid this compound waste into a designated, sealable, and chemical-resistant container using a spatula or scoop. Minimize the creation of dust.

  • Securely seal the container.

  • Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound difumarate salt"

    • The CAS number: "148913-55-7"

    • The hazard characteristics (e.g., "Irritant")

    • The date of accumulation.

  • Store the container in a designated hazardous waste satellite accumulation area, segregated from incompatible materials.

  • Arrange for pickup and disposal by a certified hazardous waste contractor.

Spill Cleanup Protocol

In the event of a spill of solid this compound, the following protocol should be followed to ensure safe cleanup.

Objective: To safely clean and decontaminate an area after a spill of solid this compound.

Materials:

  • Appropriate PPE, including a respirator if necessary

  • Spill kit containing:

    • Absorbent pads

    • Tongs or forceps

    • Sealable plastic bags

    • Hazardous waste labels

    • Decontamination solution (e.g., soap and water)

Procedure:

  • Evacuate the immediate area and alert others.

  • If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety (EHS) office.

  • Don the appropriate PPE.

  • Carefully dampen absorbent pads with water to prevent the generation of dust.

  • Gently place the dampened pads over the spilled solid to cover it completely.

  • Using tongs or forceps, carefully pick up the absorbent pads and the absorbed chemical.

  • Place all contaminated materials into a sealable plastic bag.

  • Wipe the spill area with a fresh, damp absorbent pad. Place this pad in the waste bag.

  • Decontaminate the area with a suitable cleaning solution, such as soap and water.

  • Seal the waste bag and label it as hazardous waste with the full chemical name and CAS number.

  • Dispose of the waste bag according to your institution's hazardous waste procedures.

Logical Relationships in Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. The following diagram illustrates the segregation logic for this compound waste.

WasteSegregation cluster_compatible Store With: cluster_incompatible Do NOT Store With: S15176 This compound Waste (Solid Irritant) compatible Other Solid, Non-reactive Organic Waste S15176->compatible Compatible acids Strong Acids S15176->acids Incompatible bases Strong Bases S15176->bases Incompatible oxidizers Strong Oxidizers S15176->oxidizers Incompatible reactives Water Reactives S15176->reactives Incompatible

Caption: Waste segregation for this compound.

References

Essential Safety and Logistical Information for Handling S-15176

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the compound S-15176, an inhibitor of the mitochondrial permeability transition pore (PTP).

Chemical Identification:

Identifier Value
Product Name This compound[1]
Synonyms N-[(3,5-Di-tert-butyl-4-hydroxy-1-thiophenyl)]-3-propyl-N′-(2,3,4-trimethoxybenzyl)piperazine difumarate salt
CAS Number 148089-70-7[1][2]
Molecular Formula C₃₁H₄₈N₂O₄S[1]
Molecular Weight 544.79 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial.

GHS Hazard Classification:

Classification Category Hazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[1]
Acute aquatic toxicity1H400: Very toxic to aquatic life[1]
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects[1]

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended if working in a poorly ventilated area or if dusts are generated.
Hand Protection Compatible chemical-resistant gloves.

Experimental Protocols

Inhibition of Mitochondrial Swelling:

A key application of this compound is the inhibition of the mitochondrial permeability transition pore. A typical experimental protocol to assess this involves:

  • Isolate mitochondria from the tissue of interest (e.g., rat liver) using standard differential centrifugation methods.

  • Induce mitochondrial swelling using an agent such as tert-butylhydroperoxide.

  • Treat the mitochondrial suspension with varying concentrations of this compound.

  • Monitor the change in absorbance at 540 nm to quantify mitochondrial swelling. This compound has been shown to inhibit mitochondrial swelling induced by tert-butylhydroperoxide with an IC₅₀ value of 45.7 μM.[2][3]

Handling and Disposal Plan

A clear, step-by-step plan for the operational use and disposal of this compound is critical for safety and environmental protection.

Operational Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed Weigh this compound Weigh this compound Don PPE->Weigh this compound Proceed Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Complete Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan:

All waste materials contaminated with this compound must be handled as hazardous waste.

Waste Segregation and Disposal Pathway:

cluster_generation Waste Generation Contaminated PPE Contaminated PPE Hazardous Waste Container Hazardous Waste Container Contaminated PPE->Hazardous Waste Container Unused this compound Unused this compound Unused this compound->Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Waste Container Licensed Disposal Facility Licensed Disposal Facility Hazardous Waste Container->Licensed Disposal Facility Transport

Caption: Logical flow for the segregation and disposal of this compound contaminated waste.

First Aid Measures:

Exposure Route First Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
In Case of Skin Contact Wash with plenty of soap and water.
If Inhaled Move person into fresh air.

Storage and Stability:

Condition Recommendation
Storage Temperature Store at room temperature in the continental US; may vary elsewhere.[3]
Stability Stable under recommended storage conditions.[1]
Incompatible Materials Strong oxidizing agents.

By adhering to these guidelines, laboratory personnel can safely handle this compound, minimize environmental impact, and ensure the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.